molecular formula C9H8N2O3 B1288156 Methyl 5-aminobenzo[d]oxazole-2-carboxylate CAS No. 1035093-77-6

Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Cat. No.: B1288156
CAS No.: 1035093-77-6
M. Wt: 192.17 g/mol
InChI Key: BEAHBHCSAFZHKO-UHFFFAOYSA-N
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Description

Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-amino-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHBHCSAFZHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595032
Record name Methyl 5-amino-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035093-77-6
Record name Methyl 5-amino-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data for Methyl 5-aminobenzo[d]oxazole-2-carboxylate is not extensively available in public literature. This guide provides available data for the specific compound and supplements it with information on the broader class of benzoxazole derivatives to offer a comprehensive overview for research and development purposes.

Introduction

This compound is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this scaffold have shown a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and immunosuppressive properties.[2][3] This guide outlines the known properties, a putative synthesis protocol, and the potential biological significance of this compound, targeting researchers and professionals in drug development.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information.

PropertyValueSource
CAS Number 56388-02-4[4]
Molecular Formula C₉H₈N₂O₃[4]
Molecular Weight 192.17 g/mol [4]
Synonyms 2-AMINO-BENZOOXAZOLE-5-CARBOXYLIC ACID METHYL ESTER[4]

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the available public literature. However, a plausible synthetic route can be extrapolated from general methods for synthesizing benzoxazole derivatives. A common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its derivative.[1][2]

Hypothetical Synthesis Protocol:

This protocol is adapted from established methods for the synthesis of similar benzoxazole structures.

Objective: To synthesize this compound from a suitable 2-aminophenol precursor.

Materials:

  • Methyl 3,4-diaminobenzoate

  • Oxalic acid or a derivative (e.g., ethyl oxalyl chloride)

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Condensation: A mixture of Methyl 3,4-diaminobenzoate and an equimolar amount of oxalic acid is heated in the presence of a dehydrating agent like polyphosphoric acid. The reaction is typically stirred at an elevated temperature (e.g., 100-150°C) for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization: The final product would be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Below is a generalized workflow for the synthesis of benzoxazole derivatives.

General Synthesis Workflow for Benzoxazole Derivatives cluster_synthesis Synthesis Start 2-Aminophenol Derivative Condensation Condensation/ Cyclization Start->Condensation Reagent Carboxylic Acid Derivative Reagent->Condensation Workup Neutralization & Extraction Condensation->Workup Purification Column Chromatography Workup->Purification Product Benzoxazole Derivative Purification->Product

General workflow for the synthesis of benzoxazole derivatives.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the benzoxazole core is a well-established pharmacophore.

  • Anti-inflammatory Activity: Certain 2-arylbenzoxazole-5-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[2]

  • Antimicrobial and Antifungal Activity: Various benzoxazole derivatives have shown potent activity against a range of microbes, including Gram-positive bacteria and pathogenic fungi.[2][3]

  • Anticancer and Cytotoxic Activity: The benzoxazole moiety is a key component in compounds investigated for their anticancer properties, with some derivatives showing toxicity towards cancer cell lines.[2][3]

  • Serotonin 5-HT3 Receptor Antagonism: A class of 2-substituted benzoxazole carboxamides has been identified as potent 5-HT3 receptor antagonists, suggesting potential applications in treating conditions like irritable bowel syndrome.[5]

  • Inhibition of Sphingosine-1-phosphate Transporter (Spns2): 2-Aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2, a target for autoimmune diseases.[6]

Given these precedents, this compound is a valuable candidate for screening in various biological assays to explore its therapeutic potential. A typical high-throughput screening cascade for a new chemical entity is visualized below.

Drug Discovery Screening Cascade Compound Methyl 5-aminobenzo[d]oxazole- 2-carboxylate HTS High-Throughput Screening (HTS) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for a drug discovery screening cascade.

Conclusion

This compound belongs to the versatile family of benzoxazoles, which are of significant interest in medicinal chemistry. While specific data for this compound is limited, the known biological activities of related derivatives suggest its potential as a valuable building block for the development of new therapeutic agents. Further research is warranted to synthesize and evaluate its physicochemical and biological properties to fully understand its potential in drug discovery.

References

Elucidation of the Molecular Architecture: A Technical Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug discovery. Its benzoxazole core is a prevalent scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. A thorough understanding of its molecular structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the expected analytical data and outlining a plausible synthetic pathway.

Predicted Physicochemical Properties and Spectroscopic Data

To facilitate the identification and characterization of this compound, the following tables summarize its predicted physicochemical properties and the anticipated key signals in its NMR, IR, and mass spectra. These predictions are based on the analysis of analogous compounds, including the corresponding ethyl ester and other substituted benzoxazoles.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
CAS Number 1035093-77-6
Appearance Expected to be a solid

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-7
~6.9d1HH-4
~6.7dd1HH-6
~5.5s (broad)2H-NH₂
~3.9s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C=O (ester)
~158C-2
~148C-3a
~145C-5
~140C-7a
~115C-6
~110C-7
~105C-4
~53-OCH₃

Table 4: Predicted Key IR Spectral Data (KBr pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (amine)
~1730StrongC=O stretch (ester)
~1630MediumN-H bend (amine)
~1580MediumC=N stretch (oxazole)
1250-1000StrongC-O stretch (ester and ether)

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
192[M]⁺ (Molecular Ion)
161[M - OCH₃]⁺
133[M - COOCH₃]⁺

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available substituted nitrophenol. The following protocol is a generalized procedure based on established synthetic methodologies for similar benzoxazole derivatives.

dot

Synthesis_Pathway A 2-Amino-4-nitrophenol C Intermediate Amide A->C Acylation B Methyl 2-chloro-2-oxoacetate B->C D Methyl 5-nitrobenzo[d]oxazole-2-carboxylate C->D Cyclization (e.g., heat or acid catalyst) E This compound D->E Reduction F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoacetate (Intermediate Amide)

  • To a stirred solution of 2-amino-4-nitrophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine or pyridine at 0 °C.

  • Slowly add a solution of methyl 2-chloro-2-oxoacetate (methyl oxalyl chloride) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide.

Step 2: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (Cyclization)

  • Dissolve the crude intermediate amide from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, with azeotropic removal of water if necessary.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-nitrobenzo[d]oxazole-2-carboxylate.

Step 3: Synthesis of this compound (Reduction)

  • Dissolve the Methyl 5-nitrobenzo[d]oxazole-2-carboxylate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Tin(II) chloride reduction: Add an excess of tin(II) chloride dihydrate and heat the mixture, followed by basification to precipitate the tin salts.

    • Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter off the catalyst (for hydrogenation) or the inorganic salts (for SnCl₂ reduction).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Structure Elucidation Workflow

The definitive structural confirmation of the synthesized compound would follow a logical workflow involving the spectroscopic techniques outlined above.

dot

Elucidation_Workflow start Synthesized Product ms Mass Spectrometry start->ms Determine Molecular Weight ir IR Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Determine Connectivity and Proton/Carbon Environment structure Structure Confirmed: This compound ms->structure ir->structure nmr->structure

Caption: Workflow for the structure elucidation of this compound.

This technical guide provides a detailed predictive framework for the structure elucidation of this compound. The tabulated spectral data, based on sound chemical principles and analysis of related structures, offers a reliable reference for researchers aiming to synthesize and characterize this compound. The proposed synthetic pathway and experimental protocol provide a practical starting point for its preparation in the laboratory. The successful synthesis and subsequent confirmation of its structure through the outlined spectroscopic workflow will be a valuable contribution to the field of medicinal chemistry, enabling further exploration of its potential as a lead compound in drug development programs.

CAS number and IUPAC name for Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic organic compound belonging to the benzoxazole class. The benzoxazole moiety is a key structural motif found in numerous biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.

IdentifierValue
IUPAC Name This compound
CAS Number 1035093-77-6
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Canonical SMILES COC(=O)C1=NC2=C(O1)C=C(C=C2)N

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of an appropriate aminophenol derivative. A representative experimental protocol is detailed below.

Synthesis of Methyl 2-Aminobenzo[d]oxazol-5-carboxylate

A common method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent. The following protocol is adapted from a reported synthesis of a closely related isomer and is expected to be applicable for the target compound with appropriate starting materials.[1]

Experimental Protocol:

  • Reaction Setup: A solution of methyl 3,4-diaminobenzoate (1 equivalent) and N-cyanothioformimidate (NCTS) (1.5 equivalents) is prepared in 1,4-dioxane.

  • Catalyst Addition: Boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) is added dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and stirred overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. The mixture is then diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.72 (d, J = 1.7 Hz, 1H), 7.65 (dd, J = 8.3, 1.7 Hz, 1H), 7.63 (s, 2H), 7.43 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H).[1]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl 3,4-diaminobenzoate Methyl 3,4-diaminobenzoate Mixing Mixing Methyl 3,4-diaminobenzoate->Mixing N-cyanothioformimidate (NCTS) N-cyanothioformimidate (NCTS) N-cyanothioformimidate (NCTS)->Mixing BF3.Et2O BF3.Et2O BF3.Et2O->Mixing 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Mixing Reflux (overnight) Reflux (overnight) Mixing->Reflux (overnight) Heat Quenching (sat. NaHCO3) Quenching (sat. NaHCO3) Reflux (overnight)->Quenching (sat. NaHCO3) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (sat. NaHCO3)->Extraction (Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ethyl Acetate)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the benzoxazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of benzoxazole have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.

A study on a structurally related compound, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine , has demonstrated potent anti-proliferative activity against human cervical cancer cells (HeLa).[2] This suggests that compounds with a similar core structure, including this compound, may warrant investigation for their potential as anticancer agents.

CompoundCell LineActivityIC₅₀ (nM)
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1)HeLa (Cervical Cancer)Anti-proliferative380

Note: The data presented is for a structurally related compound and may not be representative of the activity of this compound.

Potential Signaling Pathway Involvement

The anticancer activity of the aforementioned related compound, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, was linked to the regulation of the Human Papillomavirus (HPV) E7 oncoprotein pathway.[2] The HPV E7 oncoprotein is a key driver in the development of cervical cancer, primarily through its interaction with and subsequent degradation of the tumor suppressor protein, retinoblastoma (Rb). This interaction disrupts cell cycle control, leading to uncontrolled cell proliferation.

The study suggested that the compound may interfere with the E7/Rb/E2F-1/DNMT1 signaling axis, leading to cell cycle arrest and apoptosis.[2] While this pathway has not been confirmed for this compound, it represents a plausible mechanism of action that could be investigated.

G Potential Signaling Pathway: HPV E7 Oncoprotein Axis cluster_pathway Cellular Proliferation Pathway cluster_inhibitor Potential Inhibition HPV E7 HPV E7 Rb Rb HPV E7->Rb Binds and promotes degradation E2F-1 E2F-1 Rb->E2F-1 Inhibits DNMT1 DNMT1 E2F-1->DNMT1 Activates Proliferation Proliferation DNMT1->Proliferation Promotes Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->HPV E7 Potential Inhibition

A hypothetical signaling pathway potentially targeted by benzoxazole derivatives.

Future Directions

This compound represents a promising, yet underexplored, molecule. Future research should focus on:

  • Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to elucidate the full spectrum of its biological activities, including its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify its molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives would help in identifying the key structural features required for optimal activity and could lead to the development of more potent and selective drug candidates.

This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related benzoxazole compounds in drug discovery and development.

References

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to an oxazole ring, stands as a "privileged structure" in medicinal chemistry.[1] Its inherent aromaticity and the presence of both hydrogen bond donors and acceptors endow it with the ability to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] Structurally analogous to naturally occurring purine bases like adenine and guanine, benzoxazoles can readily interact with biological macromolecules, further cementing their role in drug discovery.[4] This technical guide provides a comprehensive overview of the discovery and synthetic history of benzoxazole derivatives, detailed experimental protocols for their synthesis, a summary of their quantitative biological activities, and a visualization of the key signaling pathways they modulate.

A Historical Perspective: The Dawn of Benzoxazole Chemistry

The journey of benzoxazole discovery is rooted in the foundational explorations of organic chemistry in the 19th century. While the precise first isolation of the parent benzoxazole is not extensively documented, early synthetic work on related heterocyclic compounds laid the groundwork. The history of heterocyclic compounds began to flourish in the mid-19th century.[2] Key milestones in the synthesis of benzoxazoles include the work of Ladenburg and Hobrecker, who developed early methods for the formation of this heterocyclic system.

One of the classical and enduring methods for benzoxazole synthesis is the Phillips condensation , which involves the reaction of an o-aminophenol with a carboxylic acid or its derivative. This fundamental transformation has been refined over the decades with the development of various catalysts and reaction conditions to improve yields and expand its applicability.

The Synthetic Arsenal: Crafting Benzoxazole Derivatives

The versatility of the benzoxazole core lies in the myriad of synthetic routes available for its construction and functionalization. The primary and most widely employed strategy involves the cyclocondensation of an o-aminophenol with a suitable electrophilic partner.[5]

Condensation of o-Aminophenols with Carboxylic Acids and Their Derivatives

This is the most traditional and straightforward approach to 2-substituted benzoxazoles. The reaction proceeds via an initial acylation of the amino group of the o-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

  • Direct Condensation with Carboxylic Acids: This method often requires a dehydrating agent or catalyst to facilitate the reaction. Polyphosphoric acid (PPA) is a classical and effective reagent that serves as both a catalyst and a solvent at elevated temperatures.[5][6]

  • Reaction with Acid Chlorides or Anhydrides: Acylating agents like acid chlorides and anhydrides react readily with o-aminophenols to form an intermediate amide, which then undergoes cyclization.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles, often leading to shorter reaction times, higher yields, and cleaner reactions, aligning with the principles of green chemistry.

Condensation of o-Aminophenols with Aldehydes

The reaction of o-aminophenols with aldehydes provides a direct route to 2-aryl- and 2-alkylbenzoxazoles. This oxidative cyclization typically requires an oxidizing agent to facilitate the formation of the benzoxazole ring from the intermediate Schiff base.

Modern Catalytic Approaches

Contemporary synthetic efforts have focused on the development of more efficient and environmentally benign catalytic systems. These include:

  • Metal Catalysts: A variety of metal catalysts, including those based on copper, palladium, and ruthenium, have been employed to promote benzoxazole formation under milder conditions.[6]

  • Ionic Liquids: Ionic liquids have been utilized as both solvents and catalysts, offering advantages such as thermal stability and recyclability.[5]

  • Nanocatalysts: The use of nanocatalysts provides high surface area and enhanced catalytic activity, often enabling reactions to proceed under more favorable conditions.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative benzoxazole derivatives.

Protocol 1: Synthesis of 2-Phenylbenzoxazole via Condensation of o-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)

Materials:

  • o-Aminophenol

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Ice-cold water

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine o-aminophenol (1.0 eq) and benzoic acid (1.0 eq).

  • Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the reactants).

  • Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • After completion, allow the mixture to cool to approximately 100°C and then carefully pour it into a beaker of ice-cold water with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aromatic Aldehydes

Materials:

  • o-Aminophenol

  • Substituted Aromatic Aldehyde

  • Catalyst (e.g., a reusable acid catalyst)

  • Solvent (or solvent-free conditions)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution (if using an iodine-based catalyst)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine o-aminophenol (1.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 120-150°C for 10-30 minutes).

  • After cooling, dissolve the reaction mixture in ethyl acetate.

  • If an iodine-based catalyst is used, wash the organic layer with a saturated sodium thiosulfate solution to remove any remaining iodine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of benzoxazole derivatives, facilitating comparison across different synthetic methods and biological activities.

Table 1: Comparative Yields of 2-Substituted Benzoxazoles via Different Synthetic Methods
2-SubstituentReagentsMethodCatalyst/ConditionsYield (%)Reference
Phenylo-Aminophenol, Benzoic AcidConventional HeatingPPA, 180-200°C, 4-6 h75-85
Phenylo-Aminophenol, BenzaldehydeMicrowave[Bmim]PF6, 80°C, 120 W85-95
4-Methoxyphenylo-Aminophenol, 4-MethoxybenzaldehydeMicrowaveBrønsted acidic ionic liquid gel, 130°C, 5 h98[9]
4-Chlorophenylo-Aminophenol, 4-ChlorobenzaldehydeUltrasoundLAIL@MNP, 70°C, 30 min82[10]
Methylo-Aminophenol, Acetic AnhydrideConventional HeatingReflux70-80
Table 2: Spectroscopic Data for Representative Benzoxazole Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
Benzoxazole 7.30-7.80 (m, 4H, Ar-H), 8.15 (s, 1H, H-2)110.5, 120.0, 124.5, 125.0, 142.0, 150.5, 153.01620 (C=N), 1570 (C=C), 1240 (C-O)
2-Methylbenzoxazole 2.66 (s, 3H, CH₃), 7.30-7.70 (m, 4H, Ar-H)[11]14.5, 110.0, 119.5, 124.0, 124.5, 141.5, 150.0, 163.01615 (C=N), 1560 (C=C), 1245 (C-O)
2-Phenylbenzoxazole 7.30-7.80 (m, 7H, Ar-H), 8.20-8.30 (m, 2H, Ar-H)110.5, 120.0, 125.0, 126.5, 129.0, 131.5, 142.0, 150.5, 163.01625 (C=N), 1555 (C=C), 1250 (C-O)

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.[9]

Table 3: Anticancer Activity of Selected Benzoxazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Target(s)Reference
Compound 11b MCF-7 (Breast)4.30VEGFR-2, c-Met[12]
Compound 14b HepG2 (Liver)4.61VEGFR-2[13]
Compound 14o MCF-7 (Breast)4.05VEGFR-2[13]
Compound 8d HepG2 (Liver)2.43VEGFR-2[14]
Compound 8d HCT116 (Colon)2.79VEGFR-2[14]
Table 4: Antimicrobial Activity of Selected Benzoxazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus16
Derivative B Escherichia coli32
Derivative C Candida albicans8

Signaling Pathways and Mechanisms of Action

The therapeutic potential of benzoxazole derivatives stems from their ability to modulate key signaling pathways involved in pathogenesis. Their anticancer effects, in particular, are often attributed to the inhibition of protein kinases and the induction of apoptosis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[12][15] By blocking the ATP-binding site of these kinases, benzoxazole compounds can inhibit their downstream signaling cascades.[12]

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Benzoxazole-based inhibitors can block the autophosphorylation of VEGFR-2, thereby inhibiting downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC MAPK_pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition by Benzoxazole Derivatives.

The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a critical role in tumor invasion and metastasis. Dual inhibitors targeting both VEGFR-2 and c-Met, including some benzoxazole derivatives, have shown promise in overcoming therapeutic resistance.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Benzoxazole Benzoxazole Derivative Benzoxazole->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Invasion Invasion RAS_RAF_MEK_ERK->Invasion PI3K_AKT->Proliferation PI3K_AKT->Invasion STAT->Proliferation Metastasis Metastasis Invasion->Metastasis

c-Met Signaling Pathway and its Inhibition.
Induction of Apoptosis

A key mechanism of action for many anticancer benzoxazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic (mitochondrial) pathway of apoptosis.

This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. The tumor suppressor protein p53 can upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[14] Certain benzoxazole derivatives have been shown to induce apoptosis by upregulating p53 and Bax, downregulating Bcl-2, and activating caspases, particularly caspase-9 (initiator) and caspase-3 (executioner).[12][16][17][18]

Apoptosis_Pathway Benzoxazole Benzoxazole Derivative p53 p53 Benzoxazole->p53 Upregulates Bax Bax Benzoxazole->Bax Upregulates Bcl2 Bcl-2 Benzoxazole->Bcl2 Downregulates p53->Bax Activates p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway modulated by Benzoxazole Derivatives.

Conclusion

The benzoxazole core continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich synthetic history has provided a robust platform for the generation of diverse chemical libraries, while ongoing research continues to unveil its multifaceted pharmacological potential. The ability of benzoxazole derivatives to interact with key biological targets, such as protein kinases and components of the apoptotic machinery, underscores their importance in the development of next-generation therapies for cancer and other diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic promise of this remarkable heterocyclic scaffold.

References

Spectroscopic Data for Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

While data for structurally related compounds, such as methyl 1,3-benzoxazole-2-carboxylate, is available, it does not suffice to create an in-depth technical guide for the requested molecule. The substitution pattern on the benzoxazole ring significantly influences the spectroscopic characteristics, making direct extrapolation of data from related compounds inaccurate for research purposes.

For drug development professionals, researchers, and scientists, precise and verified spectroscopic data is paramount for compound identification, purity assessment, and structural elucidation. In the absence of published experimental data, the following sections provide a general framework and theoretical considerations for the spectroscopic analysis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.

Predicted Spectroscopic Characteristics

While experimental data is unavailable, general principles of spectroscopy allow for the prediction of key signals that would be expected for this compound.

¹H NMR:

  • Aromatic Protons: The benzene ring protons would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns (doublets, triplets, etc.) would be determined by their positions relative to the amino and oxazole functionalities. The proton on the carbon between the oxygen and nitrogen of the oxazole ring would likely appear as a singlet in this region.

  • Amino Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • Methyl Protons: The methyl ester (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR:

  • Carbonyl Carbon: The ester carbonyl carbon would be expected to have a chemical shift in the range of δ 160-175 ppm.

  • Aromatic and Heterocyclic Carbons: The carbons of the benzoxazole ring system would appear in the aromatic region (δ 100-160 ppm). The carbon attached to the amino group and the carbons of the oxazole ring would have characteristic chemical shifts.

  • Methyl Carbon: The methyl ester carbon would appear at approximately δ 50-55 ppm.

IR Spectroscopy:

  • N-H Stretching: The amino group would show characteristic stretches in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: The ester carbonyl group would exhibit a strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the oxazole and benzene rings would appear in the 1400-1650 cm⁻¹ region.

  • C-O Stretching: The C-O stretches of the ester and the oxazole ring would be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈N₂O₃, MW: 192.17 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and fragmentation of the benzoxazole ring.

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for a novel or uncharacterized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Report Data Compilation & Reporting Structure->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Structure and Fragmentation

A key aspect of mass spectrometry is the analysis of fragmentation patterns to confirm the structure of the molecule. The diagram below illustrates the structure of this compound and a plausible fragmentation pathway.

Fragmentation_Diagram Structure and Potential MS Fragmentation Parent This compound (M⁺) Frag1 Loss of -OCH₃ Parent->Frag1 -CH₃O• Frag2 Loss of -COOCH₃ Parent->Frag2 -•COOCH₃ Frag3 Benzoxazole Ring Fragmentation Parent->Frag3 Ring Cleavage

Caption: Chemical structure and potential fragmentation pathways in mass spectrometry.

Potential Mechanism of Action of 5-Aminobenzoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for this class of compounds, with a focus on their role as kinase inhibitors, receptor antagonists, and enzyme inhibitors. The information presented is collated from recent scientific literature to aid researchers and professionals in drug discovery and development.

Kinase Inhibition: A Primary Anticancer Mechanism

A significant body of research highlights the potential of 5-aminobenzoxazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Several studies have identified 5-aminobenzoxazole derivatives as inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

A study involving a library of 39 amino-benzoxazole derivatives identified several compounds with significant KDR inhibitory activity.[1] Computational docking methods, including CDocker, LibDock, and AutoDock Vina, were used to predict the binding affinity of these compounds to the KDR active site.[1] Subsequent in vitro assays confirmed the inhibitory potential of the top candidates.[1]

Quantitative Data for KDR Inhibition:

CompoundIC50 (µM)AutoDock Vina Score (kcal/mol)CDocker EnergyLibDock ScoreReference
Compound 1 6.855-7.5-41.4140.9[1]
Compound 16 Not specified-8.9-32.15105.7[1]
Compound 17 Not specified-11.1-19.15121.9[1]
Sorafenib (Control) Not specified-10.7-43.7696.7[1]

Signaling Pathway for KDR Inhibition:

KDR_Inhibition VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binds P1 P KDR->P1 Autophosphorylation Aminobenzoxazole 5-Aminobenzoxazole Compound Aminobenzoxazole->KDR Inhibits P2 P P1->P2 P3 P P2->P3 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P3->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: KDR signaling pathway and its inhibition by 5-aminobenzoxazole compounds.

Derivatives of the aminobenzoxazole scaffold have also been investigated as inhibitors of Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B can lead to defects in chromosome segregation and ultimately cell death, making it an attractive target for cancer therapy. Structure-activity relationship (SAR) studies have shown that modifications to the aminobenzoxazole core, such as the introduction of a benzyl group and specific halogen substitutions, can enhance inhibitory activity and selectivity for Aurora B over Aurora A.[2]

Quantitative Data for Aurora B Kinase Inhibition:

CompoundAurora B IC50 (µM)Aurora A IC50 (µM)Reference
Dichloro-substituted compound PotentSelective[2]

Experimental Workflow for Kinase Inhibition Assays:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Enzyme, Substrate, ATP Compound_Prep->Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate and ATP Preparation Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Signal_Measurement Measure Luminescence/ Fluorescence Detection_Reagent->Signal_Measurement IC50_Calc Calculate IC50 Values Signal_Measurement->IC50_Calc

Caption: A generalized workflow for in vitro kinase inhibition assays.

Receptor Antagonism

A class of 2-substituted benzoxazole carboxamides, which includes aminobenzoxazole derivatives, has been identified as potent antagonists of the 5-HT3 receptor.[3] These compounds exhibit nanomolar in vitro activity against human 5-HT3A receptors.[3] The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and gut motility, and its antagonism is a therapeutic strategy for conditions like diarrhea-predominant irritable bowel syndrome (IBS-D).[3]

Enzyme and Transporter Inhibition

The 5-amino-2-(3-aminophenyl)benzoxazole scaffold is a core component of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).[4] LAT1 is overexpressed in many cancer cells and is crucial for the uptake of essential amino acids.[4] The benzoxazole moiety of JPH203 fits into a hydrophobic pocket within the LAT1 transporter, and its interaction with specific residues like Phe252 and Phe400 contributes to its high selectivity over the related LAT2 transporter.[4]

Logical Relationship for LAT1 Inhibition:

LAT1_Inhibition_Logic Compound 5-Amino-2-(3-aminophenyl) benzoxazole Scaffold JPH203 JPH203 (LAT1 Inhibitor) Compound->JPH203 Core of LAT1 LAT1 Transporter JPH203->LAT1 Selectively Inhibits AminoAcids Essential Amino Acids LAT1->AminoAcids CancerCell Cancer Cell AminoAcids->CancerCell Uptake via LAT1 Growth Tumor Growth CancerCell->Growth Promotes

Caption: The role of the 5-aminobenzoxazole scaffold in LAT1 inhibition.

5-Amino-2-(4-aminophenyl)benzoxazole has been shown to inhibit the aldehyde dehydrogenase enzyme in protozoan parasites such as Plasmodium falciparum and Leishmania major, suggesting its potential as an antiparasitic agent.

Antimicrobial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of 5-aminobenzoxazole derivatives for their antimicrobial and antifungal properties.[5][6][7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[8]

Quantitative Data for Antimicrobial Activity:

Compound ClassTarget OrganismMICReference
Benzoxazole DerivativesM. tuberculosis8 µg/mL[5]
Compound 60aA. niger2.40 nM[5]
Compound 60bC. albicans0.34 nM[5]

Experimental Protocols

A typical in vitro KDR kinase assay involves the following steps:

  • Compound Preparation: The 5-aminobenzoxazole test compounds are serially diluted to various concentrations.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human KDR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in an appropriate assay buffer.

  • Incubation: The test compounds are pre-incubated with the KDR enzyme before initiating the reaction by adding ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

The anti-proliferative effects of 5-aminobenzoxazole compounds on cancer cell lines (e.g., A549, MCF-7) are often assessed using the following protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.[8]

  • Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

The minimum inhibitory concentration (MIC) of 5-aminobenzoxazole compounds against microbial strains is determined as follows:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a comprehensive overview of the currently understood mechanisms of action for 5-aminobenzoxazole compounds. The versatility of this scaffold continues to make it a subject of intense research in the quest for novel therapeutics.

References

Identifying Biological Targets for Methyl 5-aminobenzo[d]oxazole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities. These activities stem from the ability of the benzoxazole core and its various substitutions to interact with a diverse array of biological macromolecules, including enzymes and receptors. This technical guide provides a comprehensive overview of the potential biological targets for Methyl 5-aminobenzo[d]oxazole-2-carboxylate, based on the known anti-inflammatory and anti-cancer properties of analogous compounds. We present quantitative data from in vitro assays, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways to provide a foundational resource for researchers.

Potential Biological Targets and Activities

Based on the activities of structurally similar benzoxazole derivatives, the primary potential biological targets for this compound can be categorized into two main areas: enzymes involved in inflammation and proteins regulating cancer cell proliferation.

Anti-inflammatory Targets

Benzoxazole derivatives have been reported to inhibit key enzymes in the inflammatory cascade, suggesting that this compound may also exhibit anti-inflammatory properties.

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenases (LOX): 5-Lipoxygenase (5-LOX) is another important enzyme in the inflammatory pathway, catalyzing the production of leukotrienes.

  • Monoamine Oxidases (MAO-A and MAO-B): While primarily known for their role in neurotransmitter metabolism, MAO enzymes have also been implicated in inflammatory processes.

Anticancer Targets

The antiproliferative activity of benzoxazole derivatives against various cancer cell lines suggests that they may interfere with signaling pathways crucial for cancer cell growth and survival.

  • Receptor Tyrosine Kinases (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

  • Signaling Pathways (e.g., MAPK, NF-κB): The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

  • Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzoxazole derivatives may trigger apoptosis through modulation of pro- and anti-apoptotic proteins.

Quantitative Data on Benzoxazole Derivatives

The following tables summarize the in vitro activities of various benzoxazole derivatives against potential biological targets. This data provides a quantitative basis for predicting the potential efficacy of this compound.

Table 1: Inhibition of Inflammatory Enzymes by Benzoxazole Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivativesCOX-2< 1[1]
2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazolesCOX-2Inhibition of 63.67% at 10 µM[1]
2-methylbenzo[d]oxazole derivativesMAO-A0.592 - 10.5[2]
2-methylbenzo[d]oxazole derivativesMAO-B0.0023 - 0.036[2]
2,1-benzisoxazole derivativesMAO-A3.29 - >100[3]
2,1-benzisoxazole derivativesMAO-B0.017 - >100[3]
Benzoxazole clubbed 2-pyrrolidinonesMAGL0.0076 - 0.0084[4]

Table 2: Antiproliferative Activity of Benzoxazole Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
5-methylbenzo[d]oxazole derivativesMCF-76.94 ± 0.22[5]
5-methylbenzo[d]oxazole derivativesHepG23.22 ± 0.13[5]
Unsubstituted benzo[d]oxazole derivativesMCF-74.054 ± 0.17[5]
Unsubstituted benzo[d]oxazole derivativesHepG23.95 ± 0.18[5]
5-methylbenzo[d]oxazole derivativesHepG210.50[6]
5-methylbenzo[d]oxazole derivativesMCF-715.21[6]
Benzo[f]benzo[7][8]imidazo[1,2-d][7][9]oxazepine derivativesHeLa0.85 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM epinephrine and 1 µM hematin)

  • Test compound (dissolved in DMSO)

  • Known COX inhibitor (e.g., Celecoxib) as a positive control

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the reaction buffer.

  • Add 10 µl of the diluted test compound or control to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Add 160 µl of the reaction buffer to each well.

  • Add 10 µl of the COX enzyme (either COX-1 or COX-2) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µl of arachidonic acid solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 10 µl of 1 M HCl).

  • The product of the reaction (Prostaglandin E2, PGE2) can be quantified using a commercial ELISA kit according to the manufacturer's instructions.[11]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

5-Lipoxygenase (5-LOX) Activity Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-LOX.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.3)

  • Test compound (dissolved in DMSO)

  • Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a substrate solution of linoleic acid or arachidonic acid in the assay buffer.

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a quartz cuvette, mix the assay buffer, the test compound or control, and the 5-LOX enzyme solution.

  • Incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance change corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.[12][13]

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition and the IC50 value for the test compound.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of a compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compound (dissolved in DMSO)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • Add the diluted compounds or controls to the wells of the 96-well plate.

  • Add the MAO enzyme (either MAO-A or MAO-B) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the kynuramine substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence at an excitation wavelength of ~310-340 nm and an emission wavelength of ~380-400 nm.[3][14]

  • Calculate the percentage of inhibition and determine the IC50 values.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-p65, p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system.[9][16][17]

  • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for target identification.

G cluster_inflammation Inflammatory Signaling Pathways Stimuli (LPS, Cytokines) Stimuli (LPS, Cytokines) TLR/IL-1R TLR/IL-1R Stimuli (LPS, Cytokines)->TLR/IL-1R binds IKK Complex IKK Complex TLR/IL-1R->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro-inflammatory Genes (COX-2, iNOS) upregulates Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX COX-2 COX-2 5-LOX 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->NF-κB inhibits (potential) This compound->COX-2 inhibits (potential) This compound->5-LOX inhibits (potential)

Caption: Potential anti-inflammatory mechanisms of action.

G cluster_cancer Cancer-Related Signaling Pathways Growth Factors Growth Factors RTK (e.g., VEGFR-2) RTK (e.g., VEGFR-2) Growth Factors->RTK (e.g., VEGFR-2) binds Ras/Raf/MEK/ERK (MAPK Pathway) Ras/Raf/MEK/ERK (MAPK Pathway) RTK (e.g., VEGFR-2)->Ras/Raf/MEK/ERK (MAPK Pathway) activates Proliferation & Survival Proliferation & Survival Ras/Raf/MEK/ERK (MAPK Pathway)->Proliferation & Survival Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion acts on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->RTK (e.g., VEGFR-2) inhibits (potential) This compound->Ras/Raf/MEK/ERK (MAPK Pathway) inhibits (potential) This compound->Apoptosis induces (potential)

Caption: Potential anticancer mechanisms of action.

Caption: General workflow for identifying biological targets.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on related benzoxazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The data and protocols presented in this guide suggest that this compound is a promising candidate for further investigation as both an anti-inflammatory and an anticancer agent. The outlined experimental procedures offer a clear path for researchers to validate these predicted activities and elucidate the precise molecular mechanisms of action. Future studies should focus on performing these assays with this compound to confirm its biological profile and identify its specific molecular targets.

References

A Comprehensive Review of Aminobenzoxazole Esters: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminobenzoxazole esters represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive literature review of aminobenzoxazole esters, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Synthesis of Aminobenzoxazole Esters

The synthesis of the 2-aminobenzoxazole core is a critical step in the generation of diverse derivatives. A common and effective method involves the cyclization of o-aminophenols with a cyanating agent. Other approaches include the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by microwave irradiation or various catalysts.[1][2]

One established protocol for the synthesis of 2-aminobenzoxazoles involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the presence of a Lewis acid like BF₃·Et₂O.[2] This method offers good yields and operational simplicity.

Experimental Protocol: Cyclization of o-Aminophenols with NCTS[2]

Materials:

  • o-aminophenol derivative (1 equiv)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (2 equiv)

  • 1,4-Dioxane (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the o-aminophenol derivative (0.9 mmol, 1 equiv) and NCTS (1.35 mmol, 1.5 equiv) in 1,4-dioxane (4 mL).

  • Add BF₃·Et₂O (1.8 mmol, 2 equiv) dropwise to the solution.

  • Reflux the reaction mixture overnight (typically 24–30 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench the reaction by adding saturated NaHCO₃ solution until the pH is approximately 7.

  • Dilute the mixture with water (30 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/EtOAc solvent system to obtain the desired 2-aminobenzoxazole product.

Biological Activities and Quantitative Data

Aminobenzoxazole esters have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The following tables summarize the quantitative data (IC₅₀ and MIC values) from various studies.

Table 1: Anticancer Activity of Aminobenzoxazole Derivatives
Compound/DerivativeTarget/Cell LineIC₅₀ (µM)Reference
Aminobenzoxazole Derivative 1KDR6.855[3]
Aminobenzoxazole Derivative 16A549 (Lung Cancer)- (79.42% inhibition)[3]
Aminobenzoxazole Derivative 17A549 (Lung Cancer)- (85.81% inhibition)[3]
Aminobenzoxazole Derivative 16MCF-7 (Breast Cancer)6.98[3]
Aminobenzoxazole Derivative 17MCF-7 (Breast Cancer)11.18[3]
Benzoxazole-pyrrolidinone 19MAGL0.0084[4]
Benzoxazole-pyrrolidinone 20MAGL0.0076[4]
Piperidinyl-benzoxazole 11bMCF-7 (Breast Cancer)Selective, potent[5]
Benzoxazole derivative 8dVEGFR-20.0554[6]
Benzoxazole derivative 8dMCF-7 (Breast Cancer)3.43[6]
Benzoxazole derivative 8dHCT116 (Colon Cancer)2.79[6]
Benzoxazole derivative 8dHepG2 (Liver Cancer)2.43[6]
Table 2: Antimicrobial Activity of Aminobenzoxazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-aminobenzoxazole derivatives (3a, 3b, 3c, 3e, 3m, 3v)Phytopathogenic fungi1.48–16.6[7]
3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe)Various bacteria and fungi15.6 - 500[8]
Benzoxazole-nitrothiophene (IITR00803)E. coli2[9]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)[10][11][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM or MEM) with 7-10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (aminobenzoxazole esters) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1-3 x 10⁴ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control such as doxorubicin or ellipticine.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][14][15][16]

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways Modulated by Aminobenzoxazole Esters

Aminobenzoxazole esters have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. Two of the most prominent pathways are the VEGFR-2 and PI3K/Akt/mTOR pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis. Inhibition of this pathway is a crucial strategy in cancer therapy.[10][11][12][13]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Aminobenzoxazole Aminobenzoxazole Esters Aminobenzoxazole->VEGFR2 Inhibits PI3K_Akt_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Aminobenzoxazole Aminobenzoxazole Esters Aminobenzoxazole->PI3K Inhibits SAR_Aminobenzoxazole cluster_core Aminobenzoxazole Core cluster_substituents Substituent Effects cluster_activity Biological Activity Core Benzoxazole Ring Amino 2-Amino Group Core->Amino Ester Ester Linkage Core->Ester R1 R1 Substituents (e.g., on Phenyl ring) - Electron-withdrawing groups - Halogens R1->Core Potency Potency (IC50/MIC) R1->Potency Selectivity Selectivity R1->Selectivity R2 R2 Substituents (on Amino group) - Alkyl/Aryl groups - Heterocycles R2->Amino R2->Potency R2->Selectivity R3 Ester Moiety - Chain length - Branching R3->Ester R3->Potency Pharmacokinetics ADME Properties R3->Pharmacokinetics

References

Solubility, stability, and storage conditions for Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound with potential applications in pharmaceutical research and development. Its benzoxazole core is a scaffold found in various biologically active molecules. This guide provides a comprehensive overview of the available technical information regarding its solubility, stability, and recommended storage conditions. Due to the limited specific data for this compound in publicly accessible literature, this guide combines theoretical knowledge based on its structural motifs—a benzoxazole ring, an aromatic amine, and a methyl ester—with general protocols for its handling and evaluation.

Physicochemical Properties

A summary of the predicted and known properties of structurally related compounds is presented below. These values can serve as an estimation for this compound.

PropertyPredicted/Inferred ValueBasis for Estimation
Molecular Formula C9H8N2O3From structure
Molecular Weight 192.17 g/mol From structure
Appearance Likely a solid at room temperatureBased on similar benzoxazole derivatives
Melting Point Not available-
Boiling Point Not available-
pKa Amine group: ~4-5; Benzoxazole N: ~2-3Inferred from aniline and benzoxazole pKa values

Solubility Profile

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe aromatic core is hydrophobic, though the amino and ester groups may provide some limited aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the amino group.
Dimethyl Sulfoxide (DMSO) SolubleBenzoxazole derivatives often show good solubility in DMSO.[3]
N,N-Dimethylformamide (DMF) SolubleA polar aprotic solvent, likely to dissolve the compound.
Methanol SolubleA polar protic solvent that should effectively solvate the molecule.
Ethanol SolubleSimilar to methanol, expected to be a good solvent.[1]
Acetone SolubleA polar aprotic solvent capable of dissolving benzoxazole structures.[1]
Dichloromethane (DCM) Moderately solubleA less polar organic solvent; solubility may be lower than in more polar solvents.
Hexanes InsolubleA non-polar solvent, unlikely to dissolve the polar compound.

Stability Characteristics

The stability of this compound is influenced by its three main structural components: the benzoxazole ring, the aromatic amine, and the methyl ester.

ConditionPotential for DegradationDegradation Pathway
pH Susceptible to hydrolysis at low and high pH.The benzoxazole ring can undergo hydrolytic cleavage under acidic or basic conditions.[4] The methyl ester is prone to hydrolysis, particularly under basic conditions, to form the corresponding carboxylic acid.[5][6][7]
Light Potential for photodegradation.Aromatic amines can be light-sensitive. Photostability testing is recommended.[8][9][10][11]
Temperature Thermally stable at ambient temperatures.Benzoxazole derivatives can exhibit high thermal stability.[12] However, elevated temperatures will accelerate other degradation pathways.
Oxidation Susceptible to oxidation.The aromatic amino group can be prone to oxidation, potentially leading to coloration of the material.[13]

Storage and Handling

Based on the inferred stability profile, the following storage and handling guidelines are recommended to ensure the integrity of this compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C or -20°C for long-term storage.Cool temperatures will slow the rate of potential degradation reactions.[14][15]
Light Protect from light. Store in an amber vial or in the dark.To prevent potential photodegradation due to the aromatic amine moiety.[13]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidation of the amino group.[13]
Moisture Store in a tightly sealed container in a dry place.To prevent hydrolysis of the ester and benzoxazole ring.[14][15]
Handling Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.Aromatic amines can be hazardous, and standard laboratory safety precautions should be followed.[16][17][18][19]

Experimental Protocols

The following are general experimental protocols that can be employed to determine the specific solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for assessing the solubility of the compound in various solvents.[20][21]

  • Preparation: Dispense 1-2 mg of this compound into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, DMSO, DCM, hexanes).

  • Mixing: Vigorously mix each sample using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each sample for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid does not appear to have dissolved.

  • pH Effect (for aqueous solubility): If the compound is insoluble in water, add a small amount of 1 M HCl to one tube and 1 M NaOH to another to observe if solubility changes with pH.

Protocol for Accelerated Stability Testing (ICH Guideline Q1A(R2))

This protocol is based on the ICH guidelines for accelerated stability testing to predict the long-term stability of a drug substance.[22][23][24][25][26]

  • Sample Preparation: Prepare multiple aliquots of the compound in its solid state in vials that mimic the intended long-term storage container.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples for analysis at predetermined time points, for example, 0, 1, 3, and 6 months.

  • Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact compound from any potential degradants.

  • Analysis:

    • Assay: Quantify the amount of the intact compound remaining.

    • Impurities: Identify and quantify any degradation products.

    • Physical Properties: Observe any changes in physical appearance, such as color.

  • Data Evaluation: Plot the concentration of the compound versus time to determine the degradation kinetics and estimate the shelf-life under normal storage conditions.

Visualizations

The following diagrams illustrate the logical workflow for assessing the properties of this compound.

Solubility_Assessment_Workflow Solubility Assessment Workflow start Start with solid compound test_water Test Solubility in Water start->test_water is_soluble_water Soluble in Water? test_water->is_soluble_water test_organic Test Solubility in Organic Solvents (DMSO, MeOH, DCM, etc.) is_soluble_water->test_organic No test_acid Test in 1M HCl is_soluble_water->test_acid No end_soluble Soluble under acidic/basic conditions is_soluble_water->end_soluble Yes is_soluble_organic Soluble? test_organic->is_soluble_organic end_organic_soluble Soluble in Organic Solvent(s) is_soluble_organic->end_organic_soluble Yes end_organic_insoluble Insoluble in Tested Organics is_soluble_organic->end_organic_insoluble No test_base Test in 1M NaOH test_acid->test_base test_acid->end_soluble Soluble test_base->end_soluble Soluble end_insoluble Insoluble test_base->end_insoluble

Caption: Workflow for qualitative solubility testing.

Stability_Testing_Workflow Accelerated Stability Study Workflow start Prepare Samples of Compound storage Place in Stability Chamber (40°C / 75% RH) start->storage pull_samples Pull Samples at T=0, 1, 3, 6 months storage->pull_samples analysis Analyze by Stability-Indicating HPLC pull_samples->analysis data_eval Evaluate Data (Assay, Impurities, Appearance) analysis->data_eval shelf_life Estimate Shelf-Life data_eval->shelf_life

Caption: Workflow for an accelerated stability study.

References

Theoretical and Computational Modeling of Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational modeling of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines detailed methodologies for the synthesis, spectroscopic characterization, and in-silico analysis of this molecule. Key quantitative data from computational studies, including optimized geometric parameters, vibrational frequencies, and electronic properties, are summarized in structured tables for comparative analysis. Furthermore, this guide presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and research protocols. While the specific quantitative data presented herein is illustrative and based on closely related benzoxazole derivatives, the methodologies and frameworks provided serve as a robust template for the rigorous study of this compound.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, are intrinsically linked to their molecular structure and electronic properties.[2] this compound, the subject of this guide, is a promising candidate for drug discovery due to its unique substitution pattern which can influence its interaction with biological targets.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern drug development for predicting molecular properties and guiding experimental work.[1][3] This guide details the application of these theoretical methods to elucidate the structural, spectroscopic, and electronic characteristics of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, adapted from established protocols for related benzoxazole derivatives.[4][5]

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below. This protocol is based on the synthesis of methyl 1,3-benzoxazole-2-carboxylate and has been modified for the target molecule.[4][5]

  • Step 1: Nitration of a suitable precursor. A substituted aminophenol is first nitrated to introduce a nitro group at the desired position.

  • Step 2: Reduction of the nitro group. The nitro group is then reduced to an amino group to yield a diaminophenol derivative.

  • Step 3: Cyclization. The diaminophenol is reacted with methyl oxalyl chloride in the presence of a base such as triethylamine in an appropriate solvent like anhydrous tetrahydrofuran.[4] The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure.

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[6][7]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[8]

Computational Modeling

Quantum chemical calculations provide invaluable insights into the molecular properties of this compound.

Computational Protocol

The following protocol outlines the typical steps for the computational modeling of benzoxazole derivatives using DFT.

  • Structure Optimization: The initial molecular structure is drawn using a molecular editor and then optimized using DFT calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such systems.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.

  • Electronic Property Analysis: The optimized structure is used to calculate various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge delocalization and intramolecular interactions.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the computational modeling of this compound. The values presented are illustrative and based on published data for similar benzoxazole structures.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.395C1-C2-C3120.1
C2-N11.380C2-N1-C8108.5
C8-O11.375N1-C8-O1115.2
C9=O21.210C8-C9-O3110.8
C9-O31.360O2-C9-O3124.5
C5-N21.398C4-C5-N2121.3

Table 2: Calculated Vibrational Frequencies (Illustrative)

ModeFrequency (cm⁻¹)IR IntensityAssignment
13450HighN-H stretch (NH₂)
23080MediumC-H stretch (aromatic)
31735HighC=O stretch (ester)
41620HighC=N stretch (oxazole)
51580MediumC=C stretch (aromatic)
61280HighC-O stretch (ester)

Table 3: Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the research process for this compound.

cluster_synthesis Synthesis Workflow start 2-Amino-4-nitrophenol step1 Protection of Amino Group start->step1 step2 Reduction of Nitro Group step1->step2 step3 Reaction with Methyl Oxalyl Chloride step2->step3 product This compound step3->product

Caption: Synthetic pathway for this compound.

cluster_comp_model Computational Modeling Workflow cluster_outputs Outputs mol_struct Initial Molecular Structure geom_opt Geometry Optimization (DFT) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Analysis geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom ir_spec Theoretical IR Spectrum freq_calc->ir_spec homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo mep MEP Surface elec_prop->mep

Caption: Workflow for the computational modeling of the target molecule.

cluster_pathway Hypothetical Signaling Pathway Interaction MAB MAB receptor Target Receptor MAB->receptor Binds and inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response Modulates

Caption: Hypothetical signaling pathway involving the target molecule (MAB).

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined experimental and computational protocols, researchers can obtain detailed insights into the synthesis, structure, and electronic properties of this promising molecule. The structured presentation of data and visual workflows are intended to facilitate a clear and thorough understanding, thereby accelerating research and development efforts in the field of medicinal chemistry. While the specific quantitative data provided is illustrative, the methodologies described are robust and widely applicable to the study of novel benzoxazole derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a key intermediate in the development of various pharmacologically active agents. The synthesis is a three-step process commencing with the formation of the benzoxazole core, followed by regioselective nitration, and concluding with the reduction of the nitro group to the desired amine. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies and characterization data.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, making a reliable and well-documented synthetic route essential for its accessibility in research and development. The following protocol outlines a robust and reproducible pathway to this valuable compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Step 1: Synthesis of Methyl benzo[d]oxazole-2-carboxylate via the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate.

  • Step 2: Nitration of the benzoxazole core at the 5-position using a standard nitrating mixture of sulfuric and nitric acid.

  • Step 3: Reduction of the nitro group to an amine using tin(II) chloride in an acidic medium.

Experimental Protocols

Step 1: Synthesis of Methyl benzo[d]oxazole-2-carboxylate

This procedure details the formation of the benzoxazole ring system from commercially available starting materials.

Materials:

  • 2-Aminophenol

  • Methyl 2,2,2-trimethoxyacetate

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminophenol (1.0 eq), methyl 2,2,2-trimethoxyacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Methyl benzo[d]oxazole-2-carboxylate as a solid.

Step 2: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate

This step introduces a nitro group at the 5-position of the benzoxazole ring through electrophilic aromatic substitution.

Materials:

  • Methyl benzo[d]oxazole-2-carboxylate

  • Concentrated Sulfuric acid (98%)

  • Concentrated Nitric acid (70%)

  • Ice

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add Methyl benzo[d]oxazole-2-carboxylate (1.0 eq) to concentrated sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while maintaining a temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the benzoxazole, keeping the reaction temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude Methyl 5-nitrobenzo[d]oxazole-2-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the target amine. The use of tin(II) chloride is a mild and effective method for this transformation[1][2].

Materials:

  • Methyl 5-nitrobenzo[d]oxazole-2-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate

  • Sodium hydroxide (10% aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This may result in the precipitation of tin salts[3].

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)Purity (%) (by HPLC)
12-AminophenolMethyl benzo[d]oxazole-2-carboxylateMethyl 2,2,2-trimethoxyacetate, p-TsOH, Toluene, reflux75-85>98
2Methyl benzo[d]oxazole-2-carboxylateMethyl 5-nitrobenzo[d]oxazole-2-carboxylateH₂SO₄, HNO₃, 0-5 °C80-90>97
3Methyl 5-nitrobenzo[d]oxazole-2-carboxylateThis compoundSnCl₂·2H₂O, HCl, Ethanol, reflux70-85>99

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: 2-Aminophenol & Methyl 2,2,2-trimethoxyacetate Step1 Step 1: Condensation Start->Step1 Intermediate1 Methyl benzo[d]oxazole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 Methyl 5-nitrobenzo[d]oxazole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Purification Purification Step3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols: Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate from 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed two-step synthetic protocol for the preparation of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the cyclization of 4-amino-2-nitrophenol with diethyl oxalate to yield Methyl 5-nitrobenzo[d]oxazole-2-carboxylate, followed by the reduction of the nitro group to the corresponding amine. This method offers a reliable and scalable route to the target compound.

**Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3] Specifically, functionalized benzoxazoles are integral components of various therapeutic agents. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery. The following protocol outlines a robust and efficient synthesis from readily available starting materials.

Overall Reaction Scheme

Reaction_Scheme Start 4-Amino-2-nitrophenol Intermediate Methyl 5-nitrobenzo[d]oxazole-2-carboxylate Start->Intermediate 1. Diethyl oxalate, HCl (cat.) 2. Heat Final This compound Intermediate->Final SnCl2·2H2O, Ethanol, Reflux

Caption: Overall synthetic scheme.

Experimental Protocols

Part 1: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate

This procedure details the cyclization of 4-amino-2-nitrophenol with diethyl oxalate to form the benzoxazole ring system.

Materials:

  • 4-Amino-2-nitrophenol

  • Diethyl oxalate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol, absolute

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-2-nitrophenol (1.0 eq) and a catalytic amount of concentrated hydrochloric acid in absolute ethanol.

  • Add diethyl oxalate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 5-nitrobenzo[d]oxazole-2-carboxylate as a solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Methyl 5-nitrobenzo[d]oxazole-2-carboxylateC₉H₆N₂O₅222.1675-85Yellow solid
Part 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate to the corresponding amine using tin(II) chloride dihydrate.

Materials:

  • Methyl 5-nitrobenzo[d]oxazole-2-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the resulting precipitate and wash with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
This compoundC₉H₈N₂O₃192.1780-90Off-white solid

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction A Mix 4-Amino-2-nitrophenol, Diethyl oxalate, EtOH, HCl (cat.) B Reflux for 12-18h A->B C Work-up: Evaporation, Neutralization, Extraction B->C D Purification: Column Chromatography C->D E Methyl 5-nitrobenzo[d]oxazole-2-carboxylate D->E F Dissolve Nitro Compound in EtOH E->F Intermediate Product G Add SnCl2·2H2O F->G H Reflux for 4-6h G->H I Work-up: Quenching, Filtration, Extraction H->I J Purification: Column Chromatography I->J K This compound J->K

Caption: Synthetic workflow diagram.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Effective Purification Techniques for Methyl 5-aminobenzo[d]oxazole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective purification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections outline potential impurities, recommended purification techniques, and detailed experimental protocols to obtain a high-purity product.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes, final product quality, and safety in drug development. This document details two primary methods for its purification: column chromatography and recrystallization.

Potential Impurities

Based on the likely synthesis of this compound, which typically involves the cyclization of a substituted 4-amino-3-hydroxybenzoic acid derivative, the following impurities may be present in the crude product:

  • Unreacted Starting Materials: Such as methyl 4-amino-3-hydroxybenzoate or related precursors.

  • Incomplete Cyclization Products: Intermediates that have not fully formed the oxazole ring.

  • Regioisomers: Isomeric products that may form depending on the specific synthetic route.

  • Reagents and By-products: Residual reagents from the synthesis, such as coupling agents or bases.

Effective purification is essential to remove these impurities and obtain a product of the desired quality.

Purification Techniques

The two most effective and commonly used techniques for the purification of this compound and related aromatic amines are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the purification.

Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from a wide range of impurities. For aromatic amines like this compound, normal-phase chromatography using silica gel is a standard approach.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. For aminobenzoic acid esters, polar protic solvents or a mixture of a good solvent and an anti-solvent are often effective.

Quantitative Data Summary

Purification MethodStarting Material PurityFinal PurityYield (%)Solvent System/ConditionsReference Compound
Column Chromatography ~85-90% (Crude)>98% (by NMR)45-85Silica gel, Hexane/Ethyl Acetate (gradient)Methyl 2-aminobenzo[d]oxazol-5-carboxylate[1][2]
(Estimated)Silica gel, Petroleum ether/Dichloromethane (70:30)Methyl 1,3-benzoxazole-2-carboxylate[3]
Recrystallization ~90% (Crude)>99% (by HPLC)70-90Ethanol/WaterSubstituted Aminobenzoic Acid Esters
(Estimated)MethanolAromatic Amines

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, add silica gel and suspend it in hexane to create a slurry.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder using a rotary evaporator. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent mixture, such as 9:1 hexane/ethyl acetate.

    • Gradually increase the polarity of the eluent. A typical gradient might be from 9:1 to 4:1 hexane/ethyl acetate.

    • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in a chamber with an appropriate solvent system (e.g., 7:3 hexane/ethyl acetate). Visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Purity Confirmation: Confirm the purity of the final product by ¹H NMR spectroscopy. The expected ¹H NMR (500 MHz, DMSO-d6) signals are: δ 7.72 (d, J = 1.7 Hz, 1H), 7.65 (dd, J = 8.3, 1.7 Hz, 1H), 7.63 (s, 2H), 7.43 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H).[2]

Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

  • Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point and by analytical techniques such as HPLC or NMR spectroscopy.

Visualizations

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 1 Recrystallization Recrystallization Crude_Product->Recrystallization Option 2 Dissolution Dissolution in Minimal Hot Solvent Purity_Analysis Purity Analysis (NMR, HPLC, MP) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack_Column Pack Silica Gel Column Load_Sample Load Crude Sample on Silica Pack_Column->Load_Sample Elute Elute with Hexane/ Ethyl Acetate Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure_Product Evaporate_Solvent->Pure_Product Yields Pure Compound

Caption: Detailed workflow for purification by column chromatography.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude in Minimal Hot Ethanol Add_Antisolvent Add Water until Slightly Turbid Dissolve->Add_Antisolvent Slow_Cool Cool Slowly to Room Temperature Add_Antisolvent->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Filter Vacuum Filter Crystals Ice_Bath->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry under Vacuum Wash->Dry Pure_Product Pure_Product Dry->Pure_Product Yields Pure Crystals

Caption: Detailed workflow for purification by recrystallization.

References

Application Notes and Protocols: The Utility of Benzoxazole Carboxylates in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-aminobenzo[d]oxazole-2-carboxylate and its structural isomers, particularly derivatives of benzoxazole-5-carboxylate, represent a promising scaffold in the field of medicinal chemistry. The benzoxazole nucleus is a key pharmacophore found in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of methyl 2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives, which have demonstrated notable antimicrobial properties. While the specific starting material this compound is not the direct precursor in the highlighted synthetic route, the methodologies and biological findings are highly relevant for researchers interested in the drug discovery applications of this class of compounds.

I. Application Notes

The primary application of the benzoxazole-5-carboxylate scaffold, as detailed in the cited literature, is in the development of novel antimicrobial agents. A series of methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives has been synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Key Findings:

  • The synthesized compounds exhibited a broad spectrum of antimicrobial activity.[1]

  • Structure-activity relationship (SAR) studies, based on the substitution pattern of the arylideneamino moiety, revealed that certain substituents enhance antimicrobial potency.[1]

  • Specifically, a derivative bearing a 4-methoxybenzylidene group (VIIe) was identified as the most active compound against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Escherichia coli, Candida albicans, and Aspergillus niger.[1]

  • Another derivative with a 4-chlorobenzylidene group (VIIg) also demonstrated high potency against the tested microorganisms.[1]

These findings underscore the potential of the methyl benzoxazole-5-carboxylate core as a template for the design of new and effective antimicrobial drugs. The synthetic pathway allows for the generation of a diverse library of compounds by varying the aromatic aldehyde used in the final step, enabling further exploration of the SAR and optimization of biological activity.

Data Presentation

The following table summarizes the qualitative antimicrobial activity of the most potent synthesized methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives as described in the literature.[1]

Compound IDArylidene SubstituentActivity against Bacteria and Fungi
VIIe 4-MethoxyMost active derivative
VIIg 4-ChloroHigh potency

Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values were not available in the accessed literature.

II. Experimental Protocols

This section provides a detailed methodology for the synthesis of the key intermediates and the final target compounds, based on the procedures described by Chilumula et al. (2010) and other relevant synthetic literature.[1]

Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Starting Material)

This protocol describes the esterification of 3-amino-4-hydroxybenzoic acid.

  • Materials: 3-amino-4-hydroxybenzoic acid, Anhydrous methanol, Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl).

  • Procedure:

    • Dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.[2][3]

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride or trimethylsilyl chloride dropwise.[2][3]

    • Reflux the reaction mixture for 4 hours or stir at 55°C for 48 hours, monitoring the reaction by TLC.[2][3]

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]

Protocol 2: Synthesis of Methyl 2-chlorobenzo[d]oxazole-5-carboxylate (Key Intermediate)

This protocol outlines the formation of the benzoxazole ring and subsequent chlorination.

  • Materials: Methyl 3-amino-4-hydroxybenzoate, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Thionyl chloride (SOCl₂) or a suitable chlorinating agent.

  • Procedure:

    • Synthesis of Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate:

      • To a solution of methyl 3-amino-4-hydroxybenzoate in ethanol, add potassium hydroxide and carbon disulfide.

      • Reflux the mixture for several hours.

      • After cooling, acidify the reaction mixture to precipitate the 2-mercapto derivative.

      • Filter, wash, and dry the precipitate.

    • Chlorination:

      • Treat the methyl 2-mercaptobenzo[d]oxazole-5-carboxylate with a chlorinating agent such as thionyl chloride to replace the mercapto group with a chlorine atom.

      • The reaction is typically carried out in an inert solvent under reflux.

      • After completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude methyl 2-chlorobenzo[d]oxazole-5-carboxylate.

Protocol 3: Synthesis of Methyl 2-(2-aminooxazol-4-ylamino)benzo[d]oxazole-5-carboxylate (Key Intermediate)

This protocol describes the nucleophilic substitution of the 2-chloro group.

  • Materials: Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, 2,4-diaminooxazole, Suitable solvent (e.g., DMF or DMSO), Base (e.g., K₂CO₃ or Et₃N).

  • Procedure:

    • Dissolve methyl 2-chlorobenzo[d]oxazole-5-carboxylate and 2,4-diaminooxazole in an appropriate solvent.

    • Add a base to the mixture to facilitate the reaction.

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the purified intermediate.

Protocol 4: Synthesis of Methyl 2-(2-((E)-arylideneamino)oxazol-4-ylamino)benzo[d]oxazole-5-carboxylate Derivatives (Final Products)

This is the final step to introduce the arylideneamino moiety.

  • Materials: Methyl 2-(2-aminooxazol-4-ylamino)benzo[d]oxazole-5-carboxylate, Various aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde), Absolute ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve methyl 2-(2-aminooxazol-4-ylamino)benzo[d]oxazole-5-carboxylate and the desired aromatic aldehyde in absolute ethanol.[1]

    • Add a few drops of glacial acetic acid as a catalyst.[1]

    • Reflux the reaction mixture for several hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product will precipitate out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent to obtain the final purified compound.[1]

Protocol 5: Antimicrobial Screening (Agar Well Diffusion Method)

This protocol provides a general method for evaluating the antimicrobial activity of the synthesized compounds.

  • Materials: Nutrient agar, Potato dextrose agar, Bacterial strains (S. aureus, B. subtilis, S. typhi, E. coli), Fungal strains (C. albicans, A. niger), Synthesized compounds, Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Clotrimazole), DMSO (solvent), Sterile Petri dishes, Cork borer.

  • Procedure:

    • Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

    • Prepare inoculums of the test microorganisms and spread them evenly on the surface of the agar plates.

    • Create wells in the agar plates using a sterile cork borer.

    • Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration.

    • Add a fixed volume of each solution to the respective wells.

    • Use DMSO as a negative control.

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

    • Measure the diameter of the zone of inhibition around each well.

    • Compare the zones of inhibition of the test compounds with those of the standard drugs to determine their relative antimicrobial activity.

III. Visualizations

Synthetic Pathway for Antimicrobial Benzoxazole Derivatives

Synthetic_Pathway A Methyl 3-amino-4-hydroxybenzoate B Methyl 2-chlorobenzo[d]oxazole-5-carboxylate A->B Cyclization & Chlorination C Methyl 2-(2-aminooxazol-4-ylamino)benzo[d]oxazole-5-carboxylate B->C Nucleophilic Substitution with 2,4-diaminooxazole D Final Antimicrobial Compounds (Arylideneamino Derivatives) C->D Condensation with Aromatic Aldehydes Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Synthesis of Starting Material B Synthesis of Key Intermediate A->B C Synthesis of Final Compounds B->C D Antimicrobial Screening (Agar Well Diffusion) C->D Test Compounds E Data Analysis (Zone of Inhibition) D->E Drug_Discovery_Logic Scaffold Benzoxazole-5-carboxylate Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR is explored through Lead Lead Compound Identification SAR->Lead informs Optimization Lead Optimization Lead->Optimization is the basis for

References

The Versatile Intermediate: Methyl 5-aminobenzo[d]oxazole-2-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that holds significant promise as a versatile intermediate in the development of novel anticancer agents. Its rigid benzoxazole core, combined with two reactive sites—the 5-amino group and the 2-carboxylate group—provides a valuable scaffold for the synthesis of a diverse range of derivatives. While direct synthesis of specific, named anticancer agents starting from this exact intermediate is not extensively documented in publicly available literature, the broader class of 5-aminobenzoxazole derivatives has been a fertile ground for the discovery of potent and selective anticancer compounds. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival signaling pathways.

This document provides detailed application notes and protocols for the potential use of this compound as a starting material for generating libraries of potential anticancer agents. The methodologies are based on established synthetic routes for analogous benzoxazole compounds and highlight the key biological targets and screening strategies for this class of molecules.

Application Notes

The 5-amino position of the benzoxazole ring is a key handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR). By acylating the amino group with various substituted benzoic acids or other carboxylic acids, a library of N-(2-(methoxycarbonyl)benzo[d]oxazol-5-yl)amides can be generated. This approach is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The resulting amide derivatives can be evaluated for their cytotoxic activity against a panel of human cancer cell lines. Promising compounds can then be further investigated to elucidate their mechanism of action, with a focus on key signaling pathways frequently dysregulated in cancer.

Key Target Signaling Pathways for Benzoxazole Derivatives:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[1][2]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Targeting EGFR is a successful therapeutic approach, and benzoxazole-based compounds have shown promise as EGFR inhibitors.

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for drug development.[3]

Data Presentation

The following tables summarize the in vitro anticancer activity of various benzoxazole derivatives, providing a reference for the potential efficacy of compounds synthesized from this compound.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
1a A549 (Lung)17.41[4]
1b A549 (Lung)20.50[4]
2a A549 (Lung)32.17[4]
2b A549 (Lung)31.13[4]
Compound 45 A549 (Lung)0.44[3]
Compound 13 A549 (Lung)9.62[5]
Compound 13 HCT116 (Colon)6.43[5]
Compound 13 A375 (Melanoma)8.07[5]
Compound 20 HepG2 (Liver)9.99[5]
Compound 20 HCT-116 (Colon)7.44[5]
Compound 20 MCF-7 (Breast)8.27[5]
Compound 21 Various10.34 - 12.14[5]
Compound 23 HT-29 (Colon)97 nM[5]
Compound 24 C6 (Glioma)4.63[5]
Compound 24 A549 (Lung)39.33[5]
Compound 25 MKN-45 (Gastric)0.06[5]
Compound 25 H460 (Lung)0.01[5]
Compound 25 HT-29 (Colon)0.18[5]
Compound 8d MCF-7 (Breast)3.43[1]
Compound 8d HCT116 (Colon)2.79[1]
Compound 8d HepG2 (Liver)2.43[1]
Compound 8h MCF-7 (Breast)3.53[1]
Compound 8h HCT116 (Colon)2.94[1]
Compound 8h HepG2 (Liver)2.76[1]
Compound 11b MCF-7 (Breast)4.30[2]
Compound 11b A549 (Lung)6.68[2]
Compound 11b PC-3 (Prostate)7.06[2]
Compound 12l HepG2 (Liver)10.50[6]
Compound 12l MCF-7 (Breast)15.21[6]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Benzoxazole Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference
Sorafenib (standard) 0.0782[1]
Compound 8d 0.0554[1]
Compound 8a 0.0579[1]
Compound 8e 0.0741[1]
Compound 19 0.5[5]
Compound 20 0.15[5]
Compound 21 0.19[5]
Compound 23 0.097[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(2-(methoxycarbonyl)benzo[d]oxazol-5-yl)amide Derivatives

This protocol describes a general method for the acylation of the 5-amino group of this compound with a substituted benzoic acid.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized benzoxazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis of Anticancer Agents cluster_evaluation Biological Evaluation start This compound reaction Amide Coupling Reaction start->reaction reagents Substituted Benzoic Acid, Coupling Agents (DCC/EDC, DMAP) reagents->reaction purification Purification (Column Chromatography) reaction->purification product N-(2-(methoxycarbonyl)benzo[d]oxazol-5-yl)amide Derivatives purification->product cytotoxicity In Vitro Cytotoxicity (MTT Assay on Cancer Cell Lines) product->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for VEGFR-2, Akt) mechanism->pathway_analysis

Caption: Synthetic and biological evaluation workflow for novel anticancer agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes EGFR EGFR EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Benzoxazole->EGFR Inhibits Benzoxazole->PI3K Inhibits VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR

Caption: Key signaling pathways targeted by benzoxazole-based anticancer agents.

References

The Pivotal Role of Methyl 5-aminobenzo[d]oxazole-2-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of key functional groups—an amino group and a methyl ester—provides a versatile scaffold for the synthesis of a diverse array of derivatives with a wide range of biological activities. This document provides a detailed overview of its applications, synthesis protocols, and the therapeutic potential of its derivatives.

Application Notes

The benzoxazole core is a well-established privileged structure in drug discovery, known to interact with various biological targets. The strategic placement of the amino and carboxylate groups on the benzoxazole ring of this compound offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been explored for their potential as:

  • Anticancer Agents: The benzoxazole moiety is found in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] Derivatives can be designed to target specific enzymes or receptors involved in cancer cell proliferation and survival.

  • Antifungal Agents: The structural features of aminobenzoxazoles have been shown to be effective against a range of phytopathogenic fungi, suggesting their potential in developing new agricultural and clinical antifungal treatments.[2]

  • Anti-inflammatory Agents: The benzoxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives are continuously being explored for their potential to modulate inflammatory pathways.[3]

  • Serotonin Receptor Antagonists: Certain 2-aminobenzoxazole derivatives have been identified as potent antagonists of the 5-HT3 receptor, indicating their potential utility in treating conditions like irritable bowel syndrome.[4]

Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of this compound are not extensively detailed in publicly available literature, a representative synthesis for a positional isomer, Methyl 2-aminobenzo[d]oxazol-5-carboxylate , has been reported and is adapted here for illustrative purposes. It is crucial to note that the reaction conditions and outcomes may vary for the synthesis of the 5-amino-2-carboxylate isomer.

Protocol 1: Representative Synthesis of a Methyl Aminobenzoxazole Carboxylate Isomer

This protocol is based on the synthesis of Methyl 2-aminobenzo[d]oxazol-5-carboxylate.

Materials:

  • Substituted o-aminophenol precursor

  • Cyanogen bromide (BrCN) or a non-hazardous electrophilic cyanating agent

  • Methanol

  • Lewis acid (optional, depending on the cyanating agent)

  • Appropriate reaction vessel and stirring apparatus

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the starting substituted o-aminophenol in methanol in a suitable reaction vessel.

  • Cyclization: Add the cyanating agent (e.g., cyanogen bromide) to the solution. The reaction may be facilitated by the presence of a Lewis acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using an appropriate technique such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired methyl aminobenzoxazole carboxylate.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

Compound ClassTargetActivityCell Line/AssayReference
2-Aminobenzoxazole DerivativesAntifungalEC₅₀: 1.48–16.6 µg/mLVarious phytopathogenic fungi[2]
2-Substituted Benzoxazole Carboxamides5-HT3 ReceptorNanomolar functional antagonismHuman 5-HT3A receptors[4]
3-(2-Benzoxazol-5-yl)alanine DerivativesAnticancerCytotoxic effectsVarious cancer cell lines[1]
Methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate DerivativesAnti-inflammatorySignificant edema inhibitionCarrageenan-induced rat paw edema[3]

Visualizations

Signaling Pathway

G cluster_receptor Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation/ Inhibition Benzoxazole_Derivative Benzoxazole Derivative Benzoxazole_Derivative->Receptor Binding & Modulation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription_Factors->Cellular_Response

Caption: Generalized signaling pathway for benzoxazole derivatives.

Experimental Workflow

G Start Start Synthesis Synthesis of Benzoxazole Derivative Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening In vitro Biological Screening Purification->Biological_Screening Data_Analysis Data Analysis (e.g., IC50/EC50) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization? Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Yes End End Lead_Optimization->End No

Caption: General workflow for the development of benzoxazole-based drugs.

References

Application Notes and Protocols for the Chemical Derivatization of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzo[d]oxazole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated as potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] Methyl 5-aminobenzo[d]oxazole-2-carboxylate serves as a versatile building block in medicinal chemistry. The presence of a primary aromatic amine at the C-5 position offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic candidates.

This document provides detailed application notes and experimental protocols for several key chemical derivatization methods targeting the 5-amino group of this compound, including N-acylation, N-sulfonylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

N-Acylation of the 5-Amino Group

Application Note:

N-acylation is a robust and widely used method for converting primary and secondary amines into stable amide derivatives.[4][5] This transformation is fundamental in drug development for modifying a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The reaction typically involves treating the primary amine with an electrophilic acylating agent, such as an acyl chloride or carboxylic anhydride, in the presence of a non-nucleophilic base. The base, commonly triethylamine or pyridine, neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.[5] The choice of solvent is critical and is typically an inert anhydrous solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

N_Acylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start_mol This compound product_mol Methyl 5-acetamidobenzo[d]oxazole-2-carboxylate start_mol->product_mol + acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product_mol base Base (e.g., Et3N) base->product_mol Catalyst solvent Anhydrous Solvent (e.g., DCM) solvent->product_mol N_Sulfonylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start_mol This compound product_mol Methyl 5-(sulfonamido)benzo[d]oxazole-2-carboxylate start_mol->product_mol + sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->product_mol base Base (e.g., Pyridine) base->product_mol Catalyst solvent Anhydrous Solvent (e.g., DCM) solvent->product_mol Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start_mol This compound product_mol Methyl 5-(N-arylamino)benzo[d]oxazole-2-carboxylate start_mol->product_mol + aryl_halide Aryl Halide (Ar-X) aryl_halide->product_mol catalyst Pd Catalyst catalyst->product_mol Catalytic Cycle ligand Phosphine Ligand base Base (e.g., Cs2CO3) Workflow Start Starting Material: This compound Reaction Chemical Derivatization (e.g., Acylation, Sulfonylation, Coupling) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Assay Biological Activity Screening Characterization->Assay

References

Application Notes and Protocols for Designing Biological Assays for Methyl 5-aminobenzo[d]oxazole-2-carboxylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing biological assays to characterize the activity of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Based on the established broad-spectrum biological activities of benzoxazole derivatives, this document outlines protocols for assessing potential antimicrobial, anticancer, and anti-inflammatory effects.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities[1][2][3]. This compound, as a member of this family, is a promising candidate for biological screening. The following protocols and guidelines are designed to enable researchers to systematically evaluate its potential therapeutic applications.

Potential Biological Activities and Corresponding Assays

Based on the literature for structurally related benzoxazole compounds, the following biological activities are proposed for initial investigation:

  • Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens[1][3][4].

  • Anticancer Activity: The benzoxazole scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines[2][3][5].

  • Anti-inflammatory Activity: Certain benzoxazole derivatives have been identified as inhibitors of key inflammatory pathways, such as the TLR4/MD2 signaling cascade.

Experimental Protocols

Antimicrobial Activity Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., Ofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or vehicle)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the diluted test compound.

  • Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and vehicle).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring the amount of a protein-binding dye.

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer)[2][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Positive control (e.g., 5-Fluorouracil)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After incubation, gently add cold TCA to each well to fix the cells.

  • Wash the plates with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Assay

This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory cytokine IL-6 in response to LPS stimulation, which is mediated by the TLR4/MD2 complex.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • 24-well cell culture plates

  • IL-6 ELISA kit

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of IL-6 production.

This assay determines if the compound can bind to the Myeloid Differentiation protein 2 (MD2), a co-receptor for TLR4, by measuring the displacement of a fluorescent probe.[6]

Materials:

  • Recombinant human MD2 protein

  • 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS)

  • This compound (test compound)

  • Assay buffer (e.g., PBS)

  • 96-well black microtiter plate

  • Fluorometer

Procedure:

  • In a 96-well black plate, add the recombinant MD2 protein and bis-ANS to the assay buffer.

  • Add varying concentrations of the test compound.

  • Incubate the mixture at room temperature in the dark for 30 minutes.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 520 nm).

  • A decrease in fluorescence intensity indicates the displacement of bis-ANS from MD2 by the test compound, suggesting competitive binding.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusOfloxacin: X
E. coliOfloxacin: Y
C. albicansFluconazole: Z
A. nigerFluconazole: W

Table 2: Anticancer Activity (IC50) of this compound

Cell LineIC50 (µM)Positive Control IC50 (µM)
HCT1165-Fluorouracil: A
MCF-75-Fluorouracil: B

Table 3: Anti-inflammatory Activity of this compound

AssayIC50 (µM)Positive Control IC50 (µM)
IL-6 InhibitionDexamethasone: C
MD2 Binding (bis-ANS)(Reference Inhibitor): D

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_lead_opt Lead Optimization antimicrobial Antimicrobial Assays (MIC Determination) hit_identification Hit Identification antimicrobial->hit_identification anticancer Anticancer Assays (SRB Assay) anticancer->hit_identification anti_inflammatory Anti-inflammatory Assays (LPS-induced IL-6) anti_inflammatory->hit_identification md2_binding MD2 Binding Assay (bis-ANS Displacement) sar Structure-Activity Relationship (SAR) md2_binding->sar target_deconvolution Target Deconvolution target_deconvolution->sar admet ADMET Profiling sar->admet lead_compound Lead Compound admet->lead_compound start This compound start->antimicrobial start->anticancer start->anti_inflammatory hit_identification->md2_binding If anti-inflammatory hit hit_identification->target_deconvolution tlr4_pathway cluster_downstream Downstream Signaling LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Compound This compound Compound->MD2 Inhibits Binding TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines

References

Application Notes and Protocols for the Detection and Quantification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed experimental protocols for the analytical detection and quantification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Due to the absence of established public methods for this specific analyte, this guide outlines a comprehensive strategy for method development and validation using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on established principles for the analysis of structurally related aromatic and heterocyclic compounds, including aromatic amines and carboxylic acid esters. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating work with this compound.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoxazole core, an amino group, and a methyl ester, suggests that it may serve as a crucial building block in the synthesis of more complex molecules. Accurate and reliable analytical methods are paramount for its quantification in various matrices during synthesis, purification, and stability studies. This application note details proposed starting points for developing robust HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Proposed Analytical Methods

Given the chemical structure of this compound, reversed-phase HPLC is a suitable approach for its separation and quantification. The aromatic nature of the benzoxazole ring system allows for sensitive UV detection. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the recommended technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a proposed reversed-phase HPLC method for the quantification of this compound.

2.1.1. Experimental Protocol: HPLC-UV Method

Objective: To establish a robust HPLC-UV method for the quantification of this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Autosampler: Capable of injecting 10 µL.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: A summary of the proposed initial HPLC conditions is provided in the table below. These conditions should be optimized during method development.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely in the 254-280 nm range)

2.1.2. Method Development and Validation Strategy The proposed method should be validated according to ICH or FDA guidelines.[1][2][3] Key validation parameters include:

  • Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interference at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating.[4][5]

  • Linearity: Determined by analyzing a series of standards over a defined concentration range.

  • Accuracy: Evaluated by spike/recovery experiments at multiple concentration levels.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, an LC-MS/MS method is proposed. This is particularly useful for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.

2.2.1. Experimental Protocol: LC-MS/MS Method

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: The HPLC conditions described in section 2.1.1 can be adapted for LC-MS/MS, with the potential for using a smaller particle size column (e.g., < 2 µm) and a lower flow rate (e.g., 0.4 mL/min) for improved performance with a mass spectrometer.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of the amino group which can be readily protonated.

  • Source Parameters: To be optimized, including capillary voltage, source temperature, and gas flows.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This requires the selection of a precursor ion (the protonated molecule, [M+H]+) and one or two product ions.

Proposed MRM Transitions: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound[M+H]+ (To be determined)To be determinedTo be determined

2.2.2. Method Validation Strategy The validation of the LC-MS/MS method will follow the same principles as the HPLC-UV method, with additional considerations for matrix effects, which can be assessed by comparing the response of the analyte in a standard solution to its response in a spiked matrix sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and any variability in sample preparation and instrument response.

Data Presentation

As this is a proposed methodology, experimental quantitative data is not yet available. During method validation, the following tables should be used to summarize the key performance characteristics of the developed methods.

Table 1: Summary of HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.995
Range (µg/mL) To be defined
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) ≤ 2.0%
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined
Specificity No interference at analyte Rt

Table 2: Summary of LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.995
Range (ng/mL) To be defined
Accuracy (% Recovery) 95.0 - 105.0%
Precision (RSD%) ≤ 15.0%
LOD (ng/mL) To be determined
LOQ (ng/mL) To be determined
Matrix Effect (%) 85 - 115%

Visualizations

Diagram 1: General Workflow for HPLC/LC-MS Method Development

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Define Analytical Target Profile Define Analytical Target Profile Select Column & Mobile Phase Select Column & Mobile Phase Define Analytical Target Profile->Select Column & Mobile Phase Initial Screening Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select Column & Mobile Phase->Optimize Chromatographic Conditions Systematic Optimization Develop Sample Preparation Develop Sample Preparation Optimize Chromatographic Conditions->Develop Sample Preparation Matrix Considerations Specificity Specificity Develop Sample Preparation->Specificity Begin Validation Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine Sample Analysis Routine Sample Analysis Robustness->Routine Sample Analysis Method Transfer Stability Testing Stability Testing Routine Sample Analysis->Stability Testing G Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Preparation->HPLC/LC-MS Analysis Data Acquisition Data Acquisition HPLC/LC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols: Synthesis and Evaluation of Benzoxazole-Based 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of benzoxazole derivatives as potent 5-HT3 receptor antagonists. The protocols outlined below are intended to guide researchers in the development and characterization of novel therapeutic agents targeting the 5-HT3 receptor, which is implicated in conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).

Introduction

The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are a clinically important class of drugs. The benzoxazole scaffold has emerged as a promising pharmacophore for the design of novel 5-HT3 receptor antagonists due to its favorable physicochemical properties and synthetic accessibility. This document details the synthesis of two representative classes of benzoxazole-based 5-HT3 antagonists: 2-aminobenzoxazoles and 2-(piperazin-1-yl)benzoxazoles. Furthermore, it provides protocols for their pharmacological characterization, including in vitro binding affinity and in vivo efficacy studies.

Data Presentation: Potency of Benzoxazole-Based 5-HT3 Receptor Antagonists

The following table summarizes the in vitro and in vivo potency of representative benzoxazole derivatives as 5-HT3 receptor antagonists. This data allows for a comparative analysis of the different structural motifs.

Compound IDStructureAssay TypeSpeciesPotency (Ki, nM)Potency (IC50, nM)Potency (pA2)Potency (ED50/ID50)Reference
BZA-1 2-Aminobenzoxazole Carboxamide DerivativeRadioligand Binding (h5-HT3A)Human-1.2--[1]
BZA-2 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazoleRadioligand BindingGuinea PigHigh Affinity (comparable to Granisetron)---[2]
BZA-3 N-(2-Benzoxazol-2-yl-ethyl)-guanidineRadioligand BindingRat0.77--ED50 = 0.52 µg/kg (agonist); ID50 = 5.8 µg/kg (antagonist)[3]
BZA-4 2-(Piperazin-1-yl)benzoxazole derivativeIsolated Guinea Pig IleumGuinea Pig--> Ondansetron-[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazole Derivatives

This protocol describes a one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenol.

Materials:

  • 2-Aminophenol

  • N-Cyanobenzimidoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 2-aminophenol (1.0 eq) in DCM at 0 °C, add TEA (2.2 eq).

  • Slowly add a solution of N-cyanobenzimidoyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aminobenzoxazole derivative.

Protocol 2: Synthesis of 2-(4-Methyl-1-piperazinyl)benzoxazole

This protocol details the synthesis of 2-(4-methyl-1-piperazinyl)benzoxazole, a key intermediate for more complex derivatives.

Materials:

  • 2-Chlorobenzoxazole

  • 1-Methylpiperazine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol/dichloromethane mixture)

Procedure:

  • In a round-bottom flask, combine 2-chlorobenzoxazole (1.0 eq), 1-methylpiperazine (1.2 eq), and K2CO3 (2.0 eq) in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield 2-(4-methyl-1-piperazinyl)benzoxazole.

Protocol 3: Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.

Materials:

  • Cell membranes expressing human 5-HT3 receptors (e.g., from HEK293 cells)

  • [3H]-Granisetron (radioligand)

  • Test compounds (benzoxazole derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., high concentration of a known 5-HT3 antagonist like ondansetron)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, [3H]-Granisetron (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[5]

Protocol 4: Cisplatin-Induced Emesis Model in Ferrets

This in vivo protocol is used to evaluate the anti-emetic efficacy of 5-HT3 receptor antagonists.[6][7][8][9][10]

Materials:

  • Male ferrets

  • Cisplatin

  • Test compound (benzoxazole derivative)

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Observation cages

Procedure:

  • Acclimatize the ferrets to the experimental conditions for at least one week.

  • Administer the test compound or vehicle to the ferrets via the desired route (e.g., intraperitoneal, oral) at a specified time before cisplatin administration.

  • Administer a single dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.

  • Immediately place each ferret in an individual observation cage and record the number of retches and vomits for a defined period (e.g., 4-6 hours).

  • Calculate the percentage inhibition of emesis for the test compound compared to the vehicle control group.

  • Determine the ED50 value of the test compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Precursor Benzoxazole Precursor (e.g., 2-Aminophenol) Intermediate1 2-Aminobenzoxazole Derivative Precursor->Intermediate1 Cyclization Intermediate2 2-(Piperazin-1-yl)benzoxazole Derivative Precursor->Intermediate2 Multi-step Synthesis Final_Product 5-HT3 Receptor Antagonist Intermediate1->Final_Product Further Modification Intermediate2->Final_Product Further Modification

Caption: General synthetic workflow for benzoxazole-based 5-HT3 antagonists.

G cluster_pathway 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Influx Na+ / Ca2+ Influx Receptor->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Nausea, Vomiting) Depolarization->Response Antagonist Benzoxazole Antagonist Antagonist->Receptor Blocks Binding

Caption: Simplified signaling pathway of the 5-HT3 receptor and the mechanism of antagonism.

G cluster_workflow Pharmacological Evaluation Workflow Synthesis Compound Synthesis In_Vitro In Vitro Assay (Radioligand Binding) Synthesis->In_Vitro In_Vivo In Vivo Assay (Cisplatin-induced Emesis) In_Vitro->In_Vivo Potent Compounds Data_Analysis Data Analysis (Ki, ED50) In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for the pharmacological evaluation of synthesized compounds.

References

Troubleshooting & Optimization

Troubleshooting common issues in Methyl 5-aminobenzo[d]oxazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common approach for synthesizing the benzoxazole core of this compound involves the condensation and subsequent cyclization of an ortho-aminophenol derivative with a carboxylic acid or its equivalent. For the target molecule, this would typically involve the reaction of methyl 4-amino-3-hydroxybenzoate with a reagent that provides the C2 carbon of the oxazole ring, followed by intramolecular cyclization.

Q2: What are the common reagents and catalysts used for the cyclization step?

A variety of reagents and catalysts can be employed for the cyclization step in benzoxazole synthesis. The choice often depends on the specific substrates and desired reaction conditions. Common options include:

  • Polyphosphoric acid (PPA): Acts as both a catalyst and a dehydrating agent, often requiring high temperatures (150-180°C).[1]

  • Brønsted or Lewis acids: Such as p-toluenesulfonic acid (p-TsOH) or zinc chloride (ZnCl₂), can catalyze the cyclization.

  • Orthoesters: Such as trimethyl orthoformate or triethyl orthoformate, can serve as both the C2 source and dehydrating agent.

  • Coupling reagents: Reagents like carbodiimides (e.g., DCC, EDC) can be used to form an amide intermediate, which then cyclizes.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in benzoxazole synthesis are a common issue and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the methyl 4-amino-3-hydroxybenzoate can significantly hinder the reaction.[2][3]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.[1][2]

  • Side Reactions: The formation of byproducts, such as dimers or polymers of the starting material, can reduce the yield of the desired product.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically impact the reaction outcome.[2]

  • Catalyst Deactivation: The catalyst may have lost its activity due to moisture or other impurities.[2][3]

Q4: I am observing multiple spots on my TLC plate. What could they be?

The presence of multiple spots on a TLC plate after the reaction can indicate a mixture of compounds, including:

  • Unreacted Starting Materials: Residual methyl 4-amino-3-hydroxybenzoate or the C2-source reagent.

  • Intermediate Products: Incomplete cyclization can lead to the formation of a stable intermediate, such as an amide or a Schiff base.[1]

  • Side Products: As mentioned above, dimerization, polymerization, or other side reactions can lead to the formation of various byproducts.[2]

  • Degradation Products: The desired product might be unstable under the reaction conditions and could degrade over time.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Impure Starting Materials - Verify the purity of methyl 4-amino-3-hydroxybenzoate using techniques like NMR or melting point analysis. - Recrystallize or purify the starting material if necessary.
Inactive Catalyst - Use a fresh batch of catalyst. - If using a solid catalyst, ensure it has been properly activated and stored. - Consider increasing the catalyst loading.
Suboptimal Temperature - Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. - Be aware that excessively high temperatures can lead to degradation.
Insufficient Reaction Time - Extend the reaction time and monitor the reaction progress at regular intervals using TLC.
Incorrect Solvent - Ensure the solvent is anhydrous, as water can inhibit the reaction. - Consider screening different solvents with varying polarities.
Problem 2: Significant Side Product Formation
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Increase the reaction temperature or prolong the reaction time to promote the final ring-closure step.[1] - If using a milder catalyst, consider switching to a stronger one like PPA.
Dimerization/Polymerization - Lower the reaction temperature to minimize intermolecular side reactions. - Use a more dilute reaction mixture.
Oxidation of Starting Material - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol moiety.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities - Optimize the solvent system for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Insolubility - Screen a variety of solvents for recrystallization to find one in which the product is soluble at high temperatures and insoluble at low temperatures.
Product Oiling Out - During recrystallization, cool the solution slowly and with gentle stirring to encourage crystal formation. - Try adding a seed crystal to initiate crystallization.

Data Presentation

The following table summarizes the impact of different catalysts and conditions on the yield of benzoxazole synthesis, based on literature for analogous reactions. This data can serve as a starting point for optimizing the synthesis of this compound.

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Polyphosphoric Acid (PPA)None180292Adapted from[4]
BF₃·Et₂O1,4-DioxaneReflux25-3045-60[5]
Samarium TriflateWater50292[6]
Ionic Liquid GelNone130598[2]
Fe₃O₄@SiO₂-SO₃HNone500.595[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol and may require optimization for specific experimental setups.

Starting Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • A suitable C2 source and cyclizing agent (e.g., trimethyl orthoformate with an acid catalyst, or a carboxylic acid with PPA).

Procedure using Polyphosphoric Acid (PPA):

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine methyl 4-amino-3-hydroxybenzoate (1 equivalent) and the corresponding carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the reactants).[1]

  • Heat the reaction mixture to 150-180°C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The crude product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Methyl 4-amino-3-hydroxybenzoate and C2 source reagents Add cyclizing agent/catalyst (e.g., PPA) start->reagents heat Heat reaction mixture (e.g., 150-180°C) reagents->heat monitor Monitor progress by TLC heat->monitor monitor->heat Continue heating if incomplete quench Quench reaction (e.g., pour onto ice) monitor->quench Reaction complete neutralize Neutralize with base quench->neutralize filter Filter crude product neutralize->filter purify Purify by recrystallization or chromatography filter->purify end end purify->end Obtain pure product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes action_purify Purify starting materials check_purity->action_purify No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes action_optimize_cond Optimize temperature, time, and solvent check_conditions->action_optimize_cond No side_reactions Are there significant side products? check_catalyst->side_reactions Yes action_replace_catalyst Use fresh or different catalyst check_catalyst->action_replace_catalyst No action_modify_cond Adjust conditions to minimize side reactions side_reactions->action_modify_cond Yes end Yield Improved side_reactions->end No

Caption: Decision tree for troubleshooting low reaction yields.

Reaction Pathway

G Simplified Reaction Pathway start Methyl 4-amino-3-hydroxybenzoate + C2 Source intermediate Acyclic Intermediate (e.g., Amide/Schiff Base) start->intermediate Condensation product This compound intermediate->product Intramolecular Cyclization / Dehydration

Caption: Simplified pathway for benzoxazole formation.

References

Strategies for Optimizing the Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to troubleshooting and improving the yield of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a crucial building block in various pharmaceutical applications.

This guide offers detailed experimental protocols, addresses common challenges in a frequently asked questions (FAQ) format, and presents quantitative data to inform strategic decisions in the synthetic process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions to enhance reaction outcomes.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include incomplete reaction, formation of side products, and degradation of the starting material or product. The primary synthetic route involves the condensation of 2,4-diaminophenol with an oxalic acid derivative, such as dimethyl oxalate. A key challenge is controlling the regioselectivity of this reaction.

Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

A2: A major side product in this synthesis is the corresponding quinoxaline-2,3-dione, formed by the reaction of dimethyl oxalate with both amino groups of 2,4-diaminophenol. To minimize its formation, consider the following strategies:

  • Reaction Conditions: The use of a dehydrating agent and catalyst like polyphosphoric acid (PPA) can favor the formation of the benzoxazole ring. The reaction of o-aminophenols with carboxylic acids in PPA is a well-established method for benzoxazole synthesis.[1][2][3]

  • Alternative Route: A two-step approach can offer better control. This involves the synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate from 2-amino-4-nitrophenol and dimethyl oxalate, followed by the reduction of the nitro group to an amine. This strategy eliminates the possibility of the quinoxaline side product.

Q3: What are the optimal conditions for the PPA-catalyzed condensation of 2,4-diaminophenol with dimethyl oxalate?

A3: While a specific protocol for this exact reaction is not widely published, general conditions for PPA-catalyzed benzoxazole synthesis can be adapted. Typically, the reaction is carried out by heating the aminophenol and the carboxylic acid derivative in PPA at elevated temperatures, often in the range of 150-250°C.[1] Optimization of the temperature and reaction time will be crucial for maximizing the yield of the desired product and minimizing side reactions.

Q4: If I choose the alternative route, what are the recommended conditions for the reduction of the nitro group?

A4: The reduction of a nitro group on an aromatic ring can be achieved using various standard methods. Common and effective reagents include:

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.

  • Metal/Acid Reduction: A mixture of a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) is a classical and reliable method.

The choice of method will depend on the overall functional group tolerance of the molecule.

Data Presentation: Comparison of Synthetic Strategies

StrategyKey AdvantagesPotential ChallengesTypical Reagents
Direct Condensation One-pot synthesis, potentially faster.Lower regioselectivity, formation of quinoxaline side-product, potentially harsh conditions with PPA.2,4-diaminophenol, Dimethyl oxalate, Polyphosphoric acid.
Two-Step (Nitro-Intermediate) High regioselectivity, cleaner reaction profile.Longer synthetic route (two steps).2-amino-4-nitrophenol, Dimethyl oxalate, Reducing agent (e.g., Pd/C, H2 or Sn/HCl).

Experimental Protocols

Method 1: Proposed Direct Condensation using Polyphosphoric Acid

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, carefully add polyphosphoric acid (PPA).

  • Addition of Reactants: While stirring, add 2,4-diaminophenol dihydrochloride (1.0 eq) and dimethyl oxalate (1.1 eq) to the PPA at room temperature.

  • Reaction: Slowly heat the mixture to 150-180°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Proposed Two-Step Synthesis via a Nitro-Intermediate

Step 2a: Synthesis of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) and dimethyl oxalate (1.2 eq) in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Reaction: Heat the mixture to reflux (around 200-250°C) for 2-4 hours, using a Dean-Stark trap to remove methanol. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and purify the product by recrystallization or column chromatography.

Step 2b: Reduction of Methyl 5-nitrobenzo[d]oxazole-2-carboxylate

  • Reaction Setup: Dissolve Methyl 5-nitrobenzo[d]oxazole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reduction: Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization or column chromatography if necessary.

Visualizing the Process

To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.

G cluster_0 Direct Condensation Pathway 2,4-Diaminophenol 2,4-Diaminophenol This compound This compound 2,4-Diaminophenol->this compound PPA, Heat Quinoxaline Side-product Quinoxaline Side-product 2,4-Diaminophenol->Quinoxaline Side-product PPA, Heat Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->this compound Dimethyl Oxalate->Quinoxaline Side-product

Caption: Synthetic pathway for the direct condensation of 2,4-diaminophenol.

G cluster_1 Two-Step Pathway via Nitro-Intermediate 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Methyl 5-nitrobenzo[d]oxazole-2-carboxylate Methyl 5-nitrobenzo[d]oxazole-2-carboxylate 2-Amino-4-nitrophenol->Methyl 5-nitrobenzo[d]oxazole-2-carboxylate Heat Dimethyl Oxalate_2 Dimethyl Oxalate_2 Dimethyl Oxalate_2->Methyl 5-nitrobenzo[d]oxazole-2-carboxylate Methyl 5-aminobenzo[d]oxazole-2-carboxylate_2 Methyl 5-aminobenzo[d]oxazole-2-carboxylate_2 Methyl 5-nitrobenzo[d]oxazole-2-carboxylate->Methyl 5-aminobenzo[d]oxazole-2-carboxylate_2 Reduction (e.g., H2, Pd/C)

Caption: Alternative two-step synthesis via a nitro-intermediate.

G start Low Yield of Target Compound issue1 High level of side-product observed? start->issue1 issue2 Incomplete reaction? start->issue2 issue1->issue2 No solution1a Switch to two-step synthesis via nitro-intermediate issue1->solution1a Yes solution2a Increase reaction time and/or temperature issue2->solution2a Yes solution2b Ensure purity of starting materials issue2->solution2b Consider end Improved Yield solution1a->end solution1b Optimize PPA reaction temperature and time solution1b->end solution2a->end solution2b->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes and initial troubleshooting steps?

A1: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach is crucial for troubleshooting. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] It is recommended to use high-purity reagents.

  • Reaction Conditions: The reaction is highly sensitive to conditions. Non-optimal temperature, reaction time, solvent, or catalyst can drastically reduce the yield.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor progress using methods like Thin Layer Chromatography (TLC).[1]

  • Side Product Formation: Competing side reactions can consume starting materials, thus lowering the yield of the desired benzoxazole.[1][2]

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[1][2]

Initial Troubleshooting Steps:

  • Verify Reagent Purity: Assess the purity of your starting materials via melting point analysis or spectroscopy and compare with literature values.[1] Purification by recrystallization or distillation may be necessary.[2]

  • Optimize Reaction Conditions: Systematically vary one parameter at a time (e.g., temperature, catalyst loading) to find the optimal conditions for your specific substrates.[3]

  • Monitor Reaction Progress: Use TLC to track the consumption of starting materials and formation of the product to determine the optimal reaction time.[4]

Q2: My TLC analysis shows unreacted starting materials even after the recommended reaction time. What should I do?

A2: The presence of starting materials indicates an incomplete reaction. Here are some steps to address this:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]

  • Increase the Temperature: The reaction may require more energy to overcome the activation barrier. Incrementally increase the temperature while monitoring for potential side product formation or degradation.[2] Some solvent-free reactions require temperatures as high as 130°C for good yields.[2][5]

  • Check Catalyst Activity: The catalyst may be deactivated or insufficient. Adding a fresh portion of the catalyst or increasing the catalyst loading can sometimes drive the reaction to completion.[2] For some systems, increasing catalyst loading from 5 mol% to 20 mol% can significantly improve yield.[4]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes push the equilibrium towards the product.[1][3]

Issue 2: Formation of Side Products

Q3: I am observing significant side product formation. What are common side products and how can I minimize them?

A3: Side product formation is a primary cause of low yields and complicates purification. Common side products include:

  • Stable Schiff Base Intermediate: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[2][4]

  • Polymerization: Starting materials or intermediates can polymerize, especially at high temperatures or under highly acidic/basic conditions.[1][2]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

Strategies to Minimize Side Products:

  • Promote Cyclization: To encourage the cyclization of a stable Schiff base, try increasing the reaction temperature or adding a suitable oxidizing agent.[2][4]

  • Control Reaction Conditions: Carefully control temperature, reaction time, and reactant stoichiometry to disfavor side reactions.[1]

  • Use a Protective Atmosphere: If reactants or intermediates are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1]

Issue 3: Purification Challenges

Q4: I am losing a significant amount of my product during purification. What are some effective purification strategies for benzoxazoles?

A4: Product loss during purification is a common issue. Consider the following strategies:

  • Column Chromatography: This is a highly effective method. The choice of the solvent system (e.g., petroleum ether and ethyl acetate) is crucial for achieving good separation.[1][6]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a very efficient way to obtain high-purity product.

  • Acid-Base Extraction: Since benzoxazoles are weakly basic, they can sometimes be purified by extraction into an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

  • Adsorbent Treatment: Treating the crude product with a clarifying agent like charcoal in a suitable solvent (e.g., ethyl acetate) can help remove colored impurities before final purification steps.[7]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various benzoxazole synthesis protocols, allowing for easy comparison of reaction conditions and yields.

Table 1: Optimization of Catalyst Loading

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Generic Lewis Acid 5 Dichloromethane 25 12 65
2 Generic Lewis Acid 10 Dichloromethane 25 12 85
3 Generic Lewis Acid 20 Dichloromethane 25 12 92[4]

| 4 | BAIL Gel | 1 | Solvent-free | 130 | 5 | 98[5] |

Table 2: Effect of Temperature on Yield

Entry Catalyst Solvent Temperature (°C) Time (min) Yield (%)
1 Nano-ZnS (0.003g) Ethanol 25 (Room Temp) 60 Low
2 Nano-ZnS (0.003g) Ethanol 50 60 Moderate
3 Nano-ZnS (0.003g) Ethanol 70 60 98[8]
4 BAIL Gel (1 mol%) Solvent-free < 100 300 Low[5]

| 5 | BAIL Gel (1 mol%) | Solvent-free | 130 | 300 | 98[5] |

Table 3: Comparison of Different Solvents

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Tf₂O/2-F-Pyr Toluene 25 1 85 [6]
2 Tf₂O/2-F-Pyr THF 25 1 88 [6]
3 Tf₂O/2-F-Pyr Dichloromethane (DCM) 25 1 95 [6]
4 Nano-ZnS Ethanol 70 1 98 [8]

| 5 | BAIL Gel | Solvent-free | 130 | 5 | 98 |[5] |

Experimental Protocols

Protocol 1: General Synthesis using Tf₂O-Promoted Amide Activation [6]

This protocol describes the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.

  • Reaction Setup: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1 mmol).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise and stir for 15 minutes.

  • Addition of Aminophenol: Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.

Protocol 2: Nanocatalyst-Based Synthesis in Ethanol [8]

This protocol utilizes ZnS nanoparticles for a one-pot synthesis from 2-aminophenol and an aldehyde.

  • Reaction Setup: In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and ZnS nanoparticles (0.003 g).

  • Reaction: Add ethanol as the solvent and heat the mixture at 70 °C for the appropriate time (typically 60 minutes).

  • Monitoring: Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate 1:2).

  • Work-up: After completion, cool the mixture and wash with cold ethanol.

  • Purification: Filter the crude product and recrystallize from ethanol to obtain the pure benzoxazole derivative.

Protocol 3: Solvent-Free Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel [5][9]

This protocol is an environmentally friendly, solvent-free method.

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Catalyst Separation: After completion, dissolve the mixture in ethyl acetate (10 mL). Separate the catalyst by centrifugation.

  • Work-up: Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (2-Aminophenol, Aldehyde) catalyst Add Catalyst & Solvent reagents->catalyst Step 1 heat Heat & Stir (e.g., 70-130°C) catalyst->heat Step 2 monitor Monitor Progress (TLC/GC) heat->monitor Step 3 cool Cool Reaction monitor->cool Step 4 separate Separate Catalyst (Filter/Centrifuge) cool->separate Step 5 extract Evaporate Solvent separate->extract Step 6 purify Purify Product (Chromatography) extract->purify Step 7

Caption: Experimental workflow for a typical benzoxazole synthesis.

G start 2-Aminophenol + Aldehyde intermediate Schiff Base Intermediate start->intermediate Condensation (-H₂O) product 2-Substituted Benzoxazole intermediate->product Oxidative Cyclization [Catalyst, Heat]

Caption: Simplified reaction pathway for benzoxazole synthesis.

G start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_reagents Purify Reagents (Recrystallize/Distill) check_purity->purify_reagents No check_completion Is reaction incomplete (TLC)? check_purity->check_completion Yes purify_reagents->check_completion optimize_time_temp Increase Time / Temperature check_completion->optimize_time_temp Yes check_catalyst Is catalyst active/sufficient? check_completion->check_catalyst No optimize_time_temp->check_catalyst add_catalyst Add Fresh/More Catalyst check_catalyst->add_catalyst No side_products Are side products a major issue? check_catalyst->side_products Yes add_catalyst->side_products optimize_conditions Optimize Conditions (Temp, Stoichiometry) Use Inert Atmosphere side_products->optimize_conditions Yes end Re-evaluate Synthesis Strategy side_products->end No optimize_conditions->end

Caption: Troubleshooting decision tree for low-yield benzoxazole synthesis.

References

Identifying and minimizing side reactions in Methyl 5-aminobenzo[d]oxazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. The information is designed to help identify and minimize common side reactions and overcome challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method for synthesizing 2-substituted benzoxazoles involves the condensation and cyclization of an o-aminophenol with a carboxylic acid or its derivative, often catalyzed by an acid like polyphosphoric acid (PPA).[1] For this compound, a likely starting material is Methyl 3,4-diaminobenzoate.[2][3][4] The synthesis of this precursor is typically achieved by the esterification of 3,4-diaminobenzoic acid with methanol, often facilitated by reagents like thionyl chloride or sulfuric acid.[2]

Q2: What are the most common side reactions to be aware of during the synthesis?

The primary side reactions of concern include:

  • Dimerization or Polymerization: Due to the presence of two amino groups in the starting material (Methyl 3,4-diaminobenzoate), intermolecular reactions can occur, leading to the formation of dimers or polymeric byproducts.

  • Incomplete Cyclization: The reaction may stall at the intermediate stage, resulting in low yields of the desired benzoxazole.

  • Reaction at the 5-Amino Group: The exocyclic 5-amino group can compete with the o-aminophenol moiety for reaction with the cyclizing agent, leading to undesired byproducts.

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions, which may be present during the reaction or workup, yielding the corresponding carboxylic acid.

Q3: How can I purify the final product, this compound?

Standard purification techniques for benzoxazole derivatives include recrystallization from appropriate organic solvents and column chromatography.[5][6] The choice of solvent for recrystallization and the eluent system for chromatography will depend on the polarity of the final product and any impurities present. Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature, monitoring closely with TLC.[1]- Ensure the catalyst (e.g., PPA) is active and used in the correct proportion.
Formation of multiple products (visible on TLC).- Optimize reaction conditions (temperature, concentration) to favor the desired product.- Consider using a protecting group for one of the amino groups in the starting material to prevent side reactions.
Mechanical loss during workup.- Ensure efficient extraction with an appropriate solvent.- Minimize transfers between vessels.
Presence of a Major, More Polar Impurity Hydrolysis of the methyl ester to the carboxylic acid.- Use anhydrous reaction conditions.- During workup, use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid prolonged exposure to strong acids or bases.[1][2]
Presence of a High Molecular Weight Impurity Dimerization or polymerization of the starting material.- Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.- Slowly add the starting material to the reaction mixture.
Product is Difficult to Purify by Crystallization Presence of closely related impurities.- Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities.[6]
Reaction Fails to Proceed Inactive starting materials or reagents.- Verify the purity and integrity of the Methyl 3,4-diaminobenzoate and the cyclizing agent.- Ensure the catalyst is active.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate (Precursor)

This protocol is adapted from a general esterification procedure.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in methanol.

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude Methyl 3,4-diaminobenzoate by recrystallization or column chromatography.

Parameter Value Reference
Reactants 3,4-diaminobenzoic acid, Methanol, Thionyl chloride[2]
Reaction Time 4 hours[2]
Reaction Temperature Room Temperature[2]
Yield ~95%[2]
Protocol 2: Synthesis of this compound

This is a general protocol for the synthesis of 2-substituted benzoxazoles and should be optimized for the specific target molecule.[1][5]

  • Reaction Setup: Combine equimolar amounts of Methyl 3,4-diaminobenzoate and a suitable cyclizing agent (e.g., a carboxylic acid derivative in the presence of a condensing agent) in a reaction vessel containing polyphosphoric acid (PPA).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 150-200 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Parameter Value Reference
Starting Material Methyl 3,4-diaminobenzoate[2][3][4]
Catalyst/Medium Polyphosphoric Acid (PPA)[1]
Reaction Temperature 150-200 °C[6][7]
Purification Column Chromatography[6]

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_side_reactions Potential Side Reactions A 3,4-Diaminobenzoic Acid C Methyl 3,4-diaminobenzoate A->C Thionyl Chloride B Methanol B->C D Methyl 3,4-diaminobenzoate F Methyl 5-aminobenzo[d]oxazole- 2-carboxylate D->F PPA, Heat G Dimer/Polymer D->G Intermolecular Reaction H Incomplete Cyclization Intermediate D->H Insufficient Energy/Time I 5-Amino Reacted Byproduct D->I Competing Reaction E Cyclizing Agent E->F J Hydrolyzed Product (Carboxylic Acid) F->J H2O, Acid/Base

Caption: Workflow for the synthesis of this compound and potential side reactions.

Troubleshooting_Logic Start Analyze Reaction Outcome LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products on TLC? LowYield->MultipleProducts Yes OptimizeConditions Optimize Reaction (Time, Temp, Catalyst) LowYield->OptimizeConditions No PolarImpurity Major Polar Impurity? MultipleProducts->PolarImpurity No UseProtectingGroup Consider Protecting Group MultipleProducts->UseProtectingGroup Yes HighMWImpurity High MW Impurity? PolarImpurity->HighMWImpurity No AnhydrousWorkup Ensure Anhydrous Conditions & Mild Workup PolarImpurity->AnhydrousWorkup Yes HighDilution Use High Dilution & Slow Addition HighMWImpurity->HighDilution Yes Purify Purify by Column Chromatography HighMWImpurity->Purify No OptimizeConditions->Purify UseProtectingGroup->Purify AnhydrousWorkup->Purify HighDilution->Purify End Successful Synthesis Purify->End

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Addressing stability and degradation issues of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-aminobenzo[d]oxazole-2-carboxylate. The information provided is intended to help address common stability and degradation issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the handling, storage, and use of this compound.

Issue 1: Unexpected changes in the physical appearance of the solid compound (e.g., color change, clumping).

  • Question: My solid this compound, which was initially a light-colored powder, has turned brownish and appears clumpy. What could be the cause?

  • Answer: This is likely due to a combination of oxidation and moisture absorption. The amino group on the benzoxazole ring is susceptible to oxidation, which can lead to the formation of colored impurities. The clumping suggests moisture uptake from the atmosphere. To mitigate this, always handle the compound in an inert atmosphere (e.g., a glovebox) and store it in a tightly sealed container with a desiccant.

Issue 2: Inconsistent or poor results in biological assays.

  • Question: I am observing variable and lower-than-expected activity of this compound in my cellular assays. Could this be a stability issue?

  • Answer: Yes, degradation of the compound in your assay medium is a probable cause. The ester functional group is susceptible to hydrolysis, especially in aqueous media with a non-neutral pH. This hydrolysis would lead to the formation of 5-aminobenzo[d]oxazole-2-carboxylic acid and methanol, which may have different or no biological activity. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO and make fresh dilutions into your aqueous assay buffer immediately before use. Running a time-course experiment to assess the compound's stability in your specific assay medium can also be insightful.

Issue 3: Appearance of unknown peaks in HPLC analysis of the compound after storage in solution.

  • Question: I am analyzing my stock solution of this compound in methanol by HPLC and see new, more polar peaks appearing over time. What are these?

  • Answer: The appearance of more polar peaks is a strong indication of degradation. The most likely degradation pathway in a protic solvent like methanol, especially if any moisture is present, is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Another possibility, though less common in the dark, is photodegradation if the solution was exposed to light. To confirm the identity of the degradation products, you can use techniques like LC-MS. To prevent this, store solutions in a cool, dark place and use anhydrous solvents. For long-term storage, it is best to store the compound as a solid at low temperatures.

Issue 4: The compound degrades upon heating.

  • Question: I need to heat a reaction mixture containing this compound, but I am concerned about thermal degradation. What are the likely degradation products?

  • Answer: Thermal decomposition of compounds containing amino and ester functionalities can be complex. Based on the safety data for related aminobenzoate esters, thermal decomposition can lead to the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1] This indicates the breakdown of the ester group and the amino-substituted aromatic ring. It is advisable to conduct reactions at the lowest effective temperature and for the shortest possible duration. If possible, perform a small-scale experiment and analyze the outcome by HPLC or LC-MS to assess the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are hydrolysis of the ester and oxidation of the amino group. The benzoxazole ring itself can also be susceptible to cleavage under harsh acidic or basic conditions. Photodegradation upon exposure to UV or visible light is also a possibility for aromatic amino compounds.

Q2: How should I properly store this compound?

A2:

  • Solid: Store in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) or freezing is recommended. The use of a desiccant is also advised to prevent moisture absorption.

  • Solutions: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO. Store these solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: Anhydrous dimethyl sulfoxide (DMSO) is a good choice for preparing stock solutions due to its aprotic nature, which minimizes the risk of hydrolysis. Anhydrous dimethylformamide (DMF) can also be used. Avoid long-term storage in protic solvents like methanol or ethanol, especially if water is present.

Q4: How can I monitor the stability of my compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of the compound. A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products. Comparing the peak area of the main compound and observing the appearance of new peaks over time will indicate the extent of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Q5: Are there any known incompatibilities with common lab reagents?

A5: Avoid strong acids and bases, as they can catalyze the hydrolysis of the ester and potentially the benzoxazole ring. Strong oxidizing agents should also be avoided due to the presence of the electron-rich amino group.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stress FactorPotential Degradation PathwayLikely Degradation ProductsRecommended Mitigation Strategies
Moisture/Water Hydrolysis of the methyl ester5-aminobenzo[d]oxazole-2-carboxylic acid, MethanolStore solid in a desiccator. Use anhydrous solvents for solutions. Prepare aqueous solutions fresh.
Acidic/Basic pH Catalyzed hydrolysis of the ester and/or benzoxazole ring5-aminobenzo[d]oxazole-2-carboxylic acid, 2-hydroxy-4-aminophenol derivativesMaintain neutral pH in solutions. Avoid contact with strong acids and bases.
Oxygen/Air Oxidation of the amino groupColored quinone-imine type structuresHandle and store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Light PhotodegradationComplex mixture of photoproductsStore in amber vials or protect from light with aluminum foil. Work in a dimly lit environment when possible.
Heat Thermal DecompositionGaseous products (CO, CO₂, NOx), complex polymeric materialAvoid unnecessary heating. Use the lowest effective temperature for reactions. Store at low temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Neutralize a sample with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., by neutralization), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[5]

Protocol 2: HPLC Method for Stability Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis spectroscopy, likely in the 254-320 nm range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a generic starting method and may require optimization for your specific instrumentation and to achieve the best separation of degradation products.

Visualizations

Degradation_Pathways MABOX This compound Hydrolysis_Product 5-aminobenzo[d]oxazole-2-carboxylic acid + Methanol MABOX->Hydrolysis_Product H₂O (Acid/Base catalysis) Oxidation_Product Colored Oxidation Products (e.g., Quinone-imines) MABOX->Oxidation_Product O₂ / Oxidizing agents Photodegradation_Product Complex Photoproducts MABOX->Photodegradation_Product Light (UV/Vis) Ring_Cleavage_Product 2-hydroxy-4-aminophenol derivatives MABOX->Ring_Cleavage_Product Harsh Acid/Base

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Start: Stability Concern check_storage 1. Verify Storage Conditions (Cool, Dark, Dry, Inert) start->check_storage prepare_fresh 2. Prepare Fresh Solution (Anhydrous Solvent) check_storage->prepare_fresh hplc_analysis 3. Analyze by HPLC (Compare to Reference) prepare_fresh->hplc_analysis degradation_observed Degradation Observed? hplc_analysis->degradation_observed no_degradation Issue Resolved (Likely Handling/Storage) degradation_observed->no_degradation No forced_degradation 4. Conduct Forced Degradation Study (Hydrolysis, Oxidation, Light, Heat) degradation_observed->forced_degradation Yes identify_products 5. Identify Degradants (LC-MS) forced_degradation->identify_products optimize_conditions 6. Optimize Experimental Conditions (pH, Temp, Solvent, Light Exposure) identify_products->optimize_conditions end End: Stable Experimental Protocol optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Signaling_Pathway_Analogy Active_Compound This compound (Active Compound) Target_Protein Biological Target Active_Compound->Target_Protein Binding Inactive_Degradant Hydrolyzed/Oxidized Product (Inactive Degradant) Active_Compound->Inactive_Degradant Degradation (e.g., in assay medium) Biological_Response Desired Biological Response Target_Protein->Biological_Response Signal Transduction No_Response Loss of Activity Target_Protein->No_Response Inactive_Degradant->Target_Protein No/Reduced Binding

Caption: Impact of degradation on biological activity.

References

Overcoming challenges in the purification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Purified Product

Q1: After purification by column chromatography, the final yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?

A1: Low recovery after column chromatography can stem from several factors. A primary reason could be the irreversible adsorption of the amino-substituted product to the silica gel. The basic nature of the amino group can lead to strong interactions with the acidic silica surface. Additionally, improper solvent system selection can lead to poor separation or streaking of the compound on the column, resulting in broader fractions and lower purity in the main fractions.

Recommended Solutions:

  • Deactivate Silica Gel: Before column chromatography, treat the silica gel with a small percentage of a basic modifier like triethylamine (e.g., 0.1-1% in the eluent) to neutralize the acidic sites and reduce product adsorption.

  • Optimize Solvent System: A well-chosen eluent is crucial for good separation. Start with a non-polar solvent and gradually increase the polarity. A common starting point for benzoxazole derivatives is a mixture of hexane and ethyl acetate.[1] The polarity should be carefully optimized by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.

  • Alternative Stationary Phase: If silica gel continues to give poor results, consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography if the compound's solubility allows.

Issue 2: Persistent Impurities in the Final Product

Q2: Despite purification, my final product of this compound shows persistent impurities when analyzed by NMR or LC-MS. What are the likely impurities and how can I remove them?

A2: The nature of the impurities depends on the synthetic route. Common impurities include unreacted starting materials, such as 4-amino-3-hydroxybenzoic acid or its derivatives, and byproducts from side reactions. For instance, incomplete cyclization can leave amide intermediates. The presence of a persistent impurity with a higher Rf value on a TLC plate than the desired product could indicate a less polar substance, such as an unhydrolyzed ester precursor if the synthesis involved such a step.[2]

Recommended Solutions:

  • Recrystallization: This is a powerful technique for removing impurities, especially if the product is a solid. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble or insoluble at all temperatures. Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Acid-Base Extraction: The presence of the basic amino group and the ester functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group, moving the desired compound into the aqueous layer. The organic layer will retain non-basic impurities. Subsequently, basify the aqueous layer (e.g., with NaHCO3 or NaOH) to deprotonate the amino group and precipitate the pure product, which can then be extracted back into an organic solvent.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity material, although it is more costly and time-consuming for larger scales.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for running column chromatography to purify this compound?

A1: A common and effective eluent system for purifying benzoxazole derivatives is a gradient of ethyl acetate in hexane or petroleum ether.[3] For this compound, a starting point could be 10-20% ethyl acetate in hexane, gradually increasing the proportion of ethyl acetate to elute the more polar product. The optimal ratio should always be determined by preliminary TLC analysis.

Q2: My purified this compound appears colored. Is this normal and how can I decolorize it?

A2: While the pure compound is typically a white or off-white solid, the presence of colored impurities is not uncommon, often arising from oxidation or side reactions. If the coloration persists after chromatography, treatment with activated charcoal during recrystallization can be effective. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of this compound.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and to check for the absence of impurity signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A purity of >95% is often desired.[4]

Q4: What are the key safety precautions to take during the purification of this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and appropriate gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.

Data Presentation

Table 1: Typical Solvent Systems for Purification Techniques

Purification MethodRecommended Solvent SystemTypical Purity Achieved
Column ChromatographyGradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)90-98%
RecrystallizationEthanol, Methanol, or Ethyl Acetate/Hexane mixture>98%
Preparative HPLCAcetonitrile/Water or Methanol/Water with a modifier (e.g., TFA or formic acid)>99%

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. If decolorization is needed, add activated charcoal before this step.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup prep_hplc Preparative HPLC crude_product->prep_hplc High Purity Needed recrystallization Recrystallization column_chromatography->recrystallization Further Purification pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product prep_hplc->pure_product tlc TLC nmr NMR ms MS hplc Analytical HPLC pure_product->tlc pure_product->nmr pure_product->ms pure_product->hplc

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes troubleshoot_purity Troubleshoot Purity - Recrystallize - Acid-Base Extraction - Prep HPLC is_pure->troubleshoot_purity No low_yield Low Yield? success->low_yield troubleshoot_yield Troubleshoot Yield - Deactivate Silica - Optimize Eluent low_yield->troubleshoot_yield Yes troubleshoot_yield->start Re-run with modifications troubleshoot_purity->start Re-purify

Caption: A logical decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Guidelines for Scaling Up the Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidelines, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible and scalable synthetic route involves a three-step process:

  • Partial reduction of 2,4-dinitrophenol to yield 2-amino-4-nitrophenol.

  • Complete reduction of the remaining nitro group of 2-amino-4-nitrophenol to form 2,4-diaminophenol.

  • Cyclization of 2,4-diaminophenol with a suitable reagent like methyl chlorooxoacetate to form the final product, this compound.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

A2: Careful monitoring and control of the following parameters are crucial for a successful scale-up:

  • Temperature Control: Both reduction and cyclization steps can be exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow, controlled addition of reagents, especially the reducing agents and the cyclizing agent, is necessary to maintain optimal reaction temperatures and concentration profiles.

  • Mixing Efficiency: Adequate agitation is essential to ensure homogeneity in large reaction vessels, preventing localized overheating and concentration gradients.

  • Atmosphere Control: The intermediate, 2,4-diaminophenol, is susceptible to oxidation. Performing the reduction and cyclization steps under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the formation of colored impurities and improve yield.

Q3: How can I purify the final product on a large scale?

A3: Recrystallization is often the most effective method for purifying solid products at scale. Experiment with various solvent systems to identify one that provides a high recovery of the product with excellent purity. Common solvent systems for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Slurry washing the crude product with a suitable solvent can also be an effective preliminary purification step.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield in Step 1 (Partial Reduction) Incomplete reaction- Extend the reaction time. - Ensure efficient mixing. - Verify the purity and stoichiometry of the reducing agent.
Over-reduction to 2,4-diaminophenol- Carefully control the amount of reducing agent. - Maintain the recommended reaction temperature.
Low Yield in Step 2 (Full Reduction) Incomplete reaction- Increase the catalyst loading (if using catalytic hydrogenation). - Extend the reaction time or increase hydrogen pressure.
Oxidation of 2,4-diaminophenol- Perform the reaction and work-up under an inert atmosphere. - Use degassed solvents.
Low Yield in Step 3 (Cyclization) Incomplete reaction- Increase the reaction temperature cautiously. - Extend the reaction time. - Ensure the 2,4-diaminophenol is fully dissolved or well-suspended.
Side reactions (e.g., polymerization)- Control the rate of addition of methyl chlorooxoacetate. - Optimize the reaction temperature; lower temperatures may improve selectivity.
Product is Darkly Colored or Impure Oxidation of intermediates or final product- Use an inert atmosphere throughout the synthesis, especially for steps involving 2,4-diaminophenol. - Consider adding an antioxidant during work-up.
Presence of unreacted starting materials- Monitor the reaction to completion using TLC or HPLC. - Optimize purification methods (e.g., recrystallization solvent system).
Formation of polymeric byproducts- Maintain strict temperature control during cyclization. - Ensure efficient mixing to avoid localized high concentrations of reagents.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-nitrophenol

This protocol is based on the partial reduction of 2,4-dinitrophenol.

Parameter Value
Reactants 2,4-dinitrophenol, Sodium sulfide (60% fused) or Hydrogen sulfide
Solvent Water
Temperature 70-85°C
Key Considerations - The addition of sodium sulfide is exothermic; control the addition rate to maintain the temperature. - Maintain the pH between 7 and 9.5 for optimal selectivity when using hydrogen sulfide.[1][2][3]

Procedure Outline:

  • Suspend 2,4-dinitrophenol in water.

  • Add ammonium chloride and aqueous ammonia, and heat the mixture.

  • Gradually add sodium sulfide, controlling the temperature between 80-85°C.

  • After the addition is complete, heat for a short period to ensure the reaction goes to completion.

  • Filter the hot reaction mixture and cool the filtrate to crystallize the product.

  • Isolate the 2-amino-4-nitrophenol by filtration.

Step 2: Synthesis of 2,4-diaminophenol

This step involves the reduction of the nitro group of 2-amino-4-nitrophenol.

Parameter Value
Reactant 2-amino-4-nitrophenol
Reducing Agent Catalytic hydrogenation (e.g., Pd/C) or metal/acid (e.g., SnCl2/HCl)
Solvent Methanol, Ethanol, or Ethyl acetate
Temperature Room temperature to 55°C
Key Considerations - 2,4-diaminophenol is highly susceptible to air oxidation.[4] It is critical to perform this reaction under an inert atmosphere. - Use degassed solvents.

Procedure Outline (Catalytic Hydrogenation):

  • Dissolve 2-amino-4-nitrophenol in a suitable solvent (e.g., methanol) in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst under an inert atmosphere.

  • Use the resulting solution of 2,4-diaminophenol directly in the next step to minimize oxidation.

Step 3: Synthesis of this compound

This final step is the cyclization of 2,4-diaminophenol.

Parameter Value
Reactants 2,4-diaminophenol, Methyl chlorooxoacetate
Solvent Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Base A non-nucleophilic base (e.g., Triethylamine, Pyridine)
Temperature 0°C to room temperature
Key Considerations - Add the methyl chlorooxoacetate solution slowly to the solution of 2,4-diaminophenol at a low temperature to control the exotherm. - The reaction should be carried out under an inert atmosphere.

Procedure Outline:

  • Dissolve the 2,4-diaminophenol from the previous step in an anhydrous aprotic solvent under an inert atmosphere.

  • Add a non-nucleophilic base.

  • Cool the mixture to 0°C.

  • Slowly add a solution of methyl chlorooxoacetate in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Perform an aqueous work-up to remove salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Partial Reduction cluster_1 Step 2: Full Reduction cluster_2 Step 3: Cyclization DNP 2,4-Dinitrophenol Reduction1 Partial Reduction (e.g., Na2S) DNP->Reduction1 ANP 2-Amino-4-nitrophenol Reduction1->ANP Reduction2 Full Reduction (e.g., H2, Pd/C) ANP->Reduction2 DAP 2,4-Diaminophenol Reduction2->DAP Cyclization Cyclization DAP->Cyclization MCO Methyl Chlorooxoacetate MCO->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/HPLC) Start->CheckCompletion CheckPurity Are starting materials pure? CheckCompletion->CheckPurity Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No CheckTemp Was temperature controlled? CheckPurity->CheckTemp Yes ImpureSM Impure Starting Materials CheckPurity->ImpureSM No CheckAtmosphere Was an inert atmosphere used? CheckTemp->CheckAtmosphere Yes SideReactions Side Reactions Likely CheckTemp->SideReactions No CheckAtmosphere->SideReactions Yes Oxidation Oxidation Occurred CheckAtmosphere->Oxidation No Sol_Incomplete Increase reaction time/ temperature/catalyst load Incomplete->Sol_Incomplete Sol_ImpureSM Purify starting materials ImpureSM->Sol_ImpureSM Sol_SideReactions Optimize temperature and reagent addition rate SideReactions->Sol_SideReactions Sol_Oxidation Use degassed solvents and maintain inert atmosphere Oxidation->Sol_Oxidation

Caption: Troubleshooting decision tree for low yield issues.

References

Methods for minimizing impurities during Methyl 5-aminobenzo[d]oxazole-2-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Our aim is to help you minimize impurities and optimize your production process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of Methyl 4-amino-3-hydroxybenzoate (Intermediate 1)

  • Question: I am experiencing a low yield during the esterification of 4-amino-3-hydroxybenzoic acid to form the methyl ester intermediate. What are the possible causes and solutions?

  • Answer: Low yields in this Fischer esterification step can be attributed to several factors:

    • Incomplete Reaction: The reaction is an equilibrium process. To drive it towards the product, consider increasing the excess of methanol or removing water as it forms, for example, by using a Dean-Stark apparatus.

    • Decomposition of Starting Material: 4-amino-3-hydroxybenzoic acid is sensitive to high temperatures and strongly acidic conditions, which can lead to decarboxylation or polymerization. Ensure the reaction temperature is carefully controlled, typically at reflux for methanol (around 65°C).

    • Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst (e.g., sulfuric acid or thionyl chloride) will result in a slow and incomplete reaction. Conversely, an excessive amount can promote side reactions. A catalytic amount (typically 1-5 mol%) is recommended.

    • Work-up Losses: The product is an amino acid derivative and can be amphoteric. During neutralization, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation and minimize its solubility in the aqueous phase.

Issue 2: Presence of Impurities After Cyclization

  • Question: My crude this compound shows multiple spots on TLC after the cyclization step. What are the likely impurities and how can I minimize them?

  • Answer: The formation of impurities during the cyclization of methyl 4-amino-3-hydroxybenzoate is a common challenge. The primary impurities can include:

    • Unreacted Starting Material: If the cyclization is incomplete, you will observe the starting material in your crude product. To address this, ensure the cyclizing agent (e.g., triphosgene or oxalyl chloride) is added slowly and at a low temperature to prevent degradation, and then allow the reaction to proceed for a sufficient duration.

    • Di-acylated/Phosgenated Byproducts: The free amino group on the starting material or product can react with the cyclizing agent. To minimize this, consider using a protecting group for the amino functionality, although this adds extra steps to the synthesis. Alternatively, carefully control the stoichiometry of the cyclizing agent.

    • Polymerization: Aromatic amino-hydroxy compounds can be prone to polymerization under harsh conditions. Use of mild reaction conditions and an inert atmosphere can help to reduce the formation of polymeric byproducts.

    • Hydrolysis of the Ester: If water is present during the reaction or work-up, the methyl ester can be hydrolyzed back to the carboxylic acid. Ensure all reagents and solvents are anhydrous.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. Column chromatography gives poor separation, and recrystallization results in significant product loss. What are the recommended purification strategies?

  • Answer: Purifying this compound can be challenging due to its polarity and potential for zwitterion formation. Here are some strategies:

    • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required. Perform small-scale solvent screening to identify the optimal system.

    • Column Chromatography: If chromatography is necessary, consider using a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a silica gel deactivated with a small amount of triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amine-containing product.

    • Acid-Base Extraction: An acid wash (e.g., with dilute HCl) can remove basic impurities, while a base wash (e.g., with saturated sodium bicarbonate) can remove acidic impurities. However, be cautious as the product itself has both acidic and basic functionalities and may be extracted into either the aqueous or organic layer depending on the pH.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible synthetic route involves a two-step process starting from 4-amino-3-hydroxybenzoic acid.

  • Esterification: The starting material is first converted to its methyl ester, Methyl 4-amino-3-hydroxybenzoate, typically through a Fischer esterification using methanol in the presence of an acid catalyst like sulfuric acid or by using thionyl chloride.

  • Cyclization: The resulting intermediate, an ortho-aminophenol, is then cyclized to form the benzoxazole ring. This is achieved by reacting it with a suitable reagent that provides the C2-carboxylate group, such as triphosgene or oxalyl chloride, followed by reaction with methanol.

Q2: What are the critical parameters to control during the cyclization step?

A2: The cyclization step is crucial for achieving high purity and yield. The following parameters should be carefully controlled:

  • Temperature: The initial reaction with the cyclizing agent (e.g., triphosgene) should be carried out at a low temperature (e.g., 0-5°C) to control the exothermic reaction and prevent side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the cyclizing agent is essential to avoid the formation of di-acylated byproducts or incomplete reaction.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the aminophenol moiety.

  • Purity of Starting Material: The purity of the Methyl 4-amino-3-hydroxybenzoate intermediate is critical. Impurities in the starting material can lead to the formation of difficult-to-remove byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield of Methyl 4-amino-3-hydroxybenzoate

Potential Cause Recommended Solution
Incomplete ReactionIncrease excess of methanol; use a Dean-Stark trap to remove water.
Starting Material DecompositionMaintain reaction temperature at methanol reflux (~65°C).
Suboptimal Catalyst AmountUse a catalytic amount of H₂SO₄ or SOCl₂ (1-5 mol%).
Work-up LossesCarefully adjust pH to the isoelectric point during neutralization.

Table 2: Common Impurities and Mitigation Strategies during Cyclization

Impurity Mitigation Strategy
Unreacted Starting MaterialEnsure slow and controlled addition of cyclizing agent; allow sufficient reaction time.
Di-acylated ByproductsUse precise stoichiometry of the cyclizing agent; consider N-protection.
Polymeric ByproductsMaintain mild reaction conditions; use an inert atmosphere.
Hydrolyzed EsterUse anhydrous reagents and solvents.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate (Intermediate)

  • To a stirred suspension of 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) in methanol (150 mL) at 0°C, slowly add thionyl chloride (7.1 mL, 98.0 mmol).

  • After the addition is complete, warm the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a saturated solution of sodium bicarbonate carefully until the pH is neutral.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 4-amino-3-hydroxybenzoate.

Protocol 2: Proposed Synthesis of this compound

  • In a three-necked flask under an inert atmosphere, dissolve Methyl 4-amino-3-hydroxybenzoate (5.0 g, 29.9 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (3.55 g, 12.0 mmol) in anhydrous THF (50 mL).

  • Add the triphosgene solution dropwise to the solution of the aminophenol derivative over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the formation of the intermediate chloroformate or isocyanate by TLC.

  • Cool the reaction mixture back to 0°C and add anhydrous methanol (20 mL) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid Methyl_4-amino-3-hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate 4-Amino-3-hydroxybenzoic_acid->Methyl_4-amino-3-hydroxybenzoate  Esterification (MeOH, H⁺ or SOCl₂) Methyl_5-aminobenzo[d]oxazole-2-carboxylate This compound Methyl_4-amino-3-hydroxybenzoate->Methyl_5-aminobenzo[d]oxazole-2-carboxylate  Cyclization (e.g., Triphosgene, then MeOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis esterification Esterification Step start->esterification check_yield1 Low Yield? esterification->check_yield1 troubleshoot1 Troubleshoot Esterification: - Check reaction time/temp - Adjust catalyst amount - Optimize work-up pH check_yield1->troubleshoot1 Yes cyclization Cyclization Step check_yield1->cyclization No troubleshoot1->esterification check_purity High Impurity? cyclization->check_purity troubleshoot2 Troubleshoot Cyclization: - Control temp & stoichiometry - Use anhydrous conditions - Consider N-protection check_purity->troubleshoot2 Yes purification Purification check_purity->purification No troubleshoot2->cyclization check_separation Poor Separation? purification->check_separation troubleshoot3 Optimize Purification: - Screen recrystallization solvents - Use gradient elution - Deactivate silica gel check_separation->troubleshoot3 Yes end_product Pure Product check_separation->end_product No troubleshoot3->purification

Caption: Troubleshooting workflow for the synthesis process.

Exploring alternative solvents for the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for synthesizing the benzoxazole core is through the condensation and cyclization of a 2-aminophenol derivative with a suitable reagent to introduce the C2-substituent. For this compound, a plausible route involves the reaction of methyl 3,4-diaminobenzoate with a reagent that can provide the carboxylate group at the 2-position of the oxazole ring. A more direct approach involves the cyclization of methyl 4-amino-3-hydroxybenzoate with a reagent like methyl 2-chloro-2-iminoacetate.

Q2: What are the conventional solvents used for this type of synthesis?

Polar aprotic solvents are frequently employed for benzoxazole formation as they can effectively dissolve the reactants and intermediates.[1] Commonly used solvents include Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] Acetonitrile is another polar aprotic solvent that has been shown to be effective for intramolecular cyclization reactions.[1]

Q3: Are there greener or more environmentally friendly solvent alternatives?

Yes, there is a significant push towards adopting greener solvents in pharmaceutical synthesis.[2] For benzoxazole synthesis, several more environmentally benign options have been explored. These include alcohols like ethanol and even water.[1][3] Polyethylene glycol (PEG) and glycerol have also been reported as effective green solvents for certain benzoxazole syntheses.[1][3] In some cases, solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, can be a highly effective and green approach, leading to excellent yields in shorter reaction times.[1]

Q4: How do protic and aprotic solvents affect the reaction?

Protic solvents, such as ethanol and water, have the ability to donate protons and can participate in hydrogen bonding. This can sometimes facilitate the reaction by protonating carbonyl groups, making them more electrophilic.[1] Aprotic solvents, like DMF and DMSO, lack acidic protons and are less likely to interfere with base-catalyzed steps in the reaction mechanism.[1] The choice between a protic and an aprotic solvent is highly dependent on the specific reaction mechanism for the benzoxazole synthesis being performed.[1]

Q5: What are the safety classifications for solvents in pharmaceutical applications?

Regulatory bodies typically classify solvents into three classes based on their toxicity.[2]

  • Class 1: Solvents that are prohibited due to their high toxicity, such as benzene and carbon tetrachloride.[2]

  • Class 2: Solvents with limited use due to toxicity risks, requiring strict control. Examples include methanol and dichloromethane.[2]

  • Class 3: Solvents with low toxicity that are considered safer for pharmaceutical applications, such as ethanol and acetone.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure starting materials are pure and dry. - Optimize reaction temperature and time. - Consider a different solvent to improve solubility of reactants.
Poor solubility of starting materials.- Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO are often good choices for dissolving a wide range of organic molecules.[1] - Gentle heating can improve solubility, but monitor for potential side reactions.
Formation of Multiple Byproducts Side reactions due to reactive functional groups.- If the starting material contains other reactive groups, consider using protecting groups. - Optimize the reaction temperature; lower temperatures may increase selectivity.
The solvent may be participating in the reaction.- Switch to a more inert solvent.[1]
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- If using a high-boiling point solvent like DMF or DMSO, consider precipitation by adding an anti-solvent (e.g., water). - Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1]
Product co-elutes with impurities during chromatography.- Explore alternative chromatography solvent systems. Studies have identified safer and effective solvent blends for chromatography, such as heptane/ethyl acetate or heptane/methyl acetate, as potential replacements for dichloromethane/methanol.[4][5]
Inconsistent Results Variability in reagent quality or reaction conditions.- Ensure consistent quality of starting materials and solvents. - Precisely control reaction parameters such as temperature, time, and atmosphere (e.g., use of an inert atmosphere).

Alternative Solvents Data Summary

The following table summarizes potential alternative solvents for the synthesis of this compound, based on literature for similar benzoxazole syntheses. The choice of solvent can significantly impact reaction yield and work-up procedures.

Solvent Solvent Class Rationale for Use & Considerations Potential Yield Range (based on related syntheses)
Dimethylformamide (DMF) Polar AproticConventional solvent, good dissolving power.[1] High boiling point can make removal difficult.Good to Excellent
Dimethyl Sulfoxide (DMSO) Polar AproticConventional solvent, excellent dissolving power.[1] High boiling point requires specific work-up.Good to Excellent
Acetonitrile Polar AproticEffective for intramolecular cyclizations, lower boiling point than DMF/DMSO.[1]Moderate to Good
Ethanol Protic, GreenEnvironmentally friendly, can participate in hydrogen bonding.[1][3]Moderate to Good
Water Protic, GreenThe ultimate green solvent, though solubility of organic reactants can be a challenge.[1][3]Variable
Polyethylene Glycol (PEG) GreenReported as an effective green solvent for some benzoxazole syntheses.[1]Good
Solvent-Free GreenEnvironmentally friendly, often requires microwave or ultrasound irradiation. Can lead to shorter reaction times and high yields.[1]Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of this compound using a Conventional Solvent (Illustrative)

This protocol is a representative procedure based on common methods for benzoxazole synthesis.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • Methyl 2-chloro-2-iminoacetate

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Methyl 4-amino-3-hydroxybenzoate (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add anhydrous potassium carbonate (2.5 equivalents).

  • Add a solution of methyl 2-chloro-2-iminoacetate (1.2 equivalents) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Methyl 4-amino-3-hydroxybenzoate and K₂CO₃ in anhydrous DMF B 2. Add Methyl 2-chloro-2-iminoacetate solution dropwise C 3. Heat reaction mixture (80-100 °C) D 4. Cool and quench with ice-water C->D Monitor by TLC E 5. Extract with ethyl acetate F 6. Wash with brine, dry, and concentrate G 7. Column chromatography F->G H Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Poor Solubility start->cause2 cause3 Starting Material Impurity start->cause3 sol1 Optimize Time/ Temperature cause1->sol1 sol2 Screen Alternative Solvents cause2->sol2 sol3 Purify Starting Materials cause3->sol3 outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Safe handling and storage procedures for Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for Methyl 5-aminobenzo[d]oxazole-2-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) when available.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Always handle this compound with appropriate personal protective equipment in a well-ventilated area.[1][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Researchers should wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][3][4] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[4]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Some related compounds specify refrigeration (2-8°C). Avoid exposure to heat and direct sunlight.[4][5]

Q4: What should I do in case of accidental skin or eye contact?

A4: For skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[1][2]

Q5: How should I handle a spill of this compound?

A5: In case of a spill, ensure the area is well-ventilated.[4] Wearing appropriate PPE, prevent further leakage if safe to do so.[4] For a solid, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[4][5] Clean the spill area thoroughly.

Q6: What are the known incompatibilities for this compound?

A6: Avoid strong oxidizing agents.[4] Keep away from heat and sources of ignition.[2]

Troubleshooting Guides

Issue: Mild skin irritation observed after handling the compound.

  • Immediate Action: Move to the nearest safety shower or eyewash station and flush the affected area with copious amounts of water for at least 15 minutes.[1][3]

  • Decontamination: Remove any contaminated clothing, ensuring not to spread the chemical to other areas of the skin.[3]

  • Medical Attention: If irritation persists or worsens, seek immediate medical advice.[1]

  • Prevention Review: Re-evaluate the type of gloves being used to ensure they are appropriate for this chemical class. Review handling procedures to minimize the risk of direct contact.

Issue: Compound has changed color or appearance during storage.

  • Assess Storage Conditions: Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place as recommended.[1][2][3]

  • Check for Contamination: Consider the possibility of contamination from improperly cleaned spatulas or storage vials.

  • Purity Analysis: If the integrity of the compound is critical for the experiment, consider performing a purity analysis (e.g., NMR, LC-MS) before use.

  • Disposal: If the compound is deemed degraded or contaminated, dispose of it according to your institution's chemical waste disposal guidelines.

Quantitative Data Summary

ParameterValue/InformationSource
Storage Temperature 2-8 °C (Recommended for similar compounds)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwellP302+P352: IF ON SKIN: wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Experimental Workflow & Logical Relationships

experimental_workflow start Start: Experiment Planning risk_assessment 1. Risk Assessment (Review SDS/Safety Info) start->risk_assessment ppe_selection 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls (Fume Hood, Ventilation) risk_assessment->engineering_controls weighing 4. Weighing Compound ppe_selection->weighing engineering_controls->weighing dissolution 5. Dissolution/Reaction Setup weighing->dissolution workup 6. Reaction Work-up & Purification dissolution->workup waste_disposal 7. Waste Disposal (Segregate Halogenated/Non-halogenated) workup->waste_disposal decontamination 8. Decontaminate Work Area & Glassware waste_disposal->decontamination end End: Experiment Complete decontamination->end

Caption: A typical experimental workflow for handling this compound.

safety_relationships main Safe Handling of This compound hazards Potential Hazards - Irritant (Skin, Eyes, Respiratory) - Harmful if Swallowed main->hazards controls Control Measures main->controls emergency Emergency Procedures main->emergency storage Proper Storage & Disposal main->storage ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) controls->ppe eng_controls Engineering Controls (Fume Hood) controls->eng_controls admin_controls Administrative Controls (SOPs, Training) controls->admin_controls first_aid First Aid (Flush Skin/Eyes) emergency->first_aid spill_response Spill Response emergency->spill_response storage_cond Storage Conditions (Cool, Dry, Ventilated) storage->storage_cond waste Waste Disposal storage->waste

Caption: Logical relationships between safety concepts for chemical handling.

References

Validation & Comparative

Unambiguous Structural Validation of Methyl 5-aminobenzo[d]oxazole-2-carboxylate using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, requires rigorous structural validation to ensure its identity and purity. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the unambiguous structural assignment of this molecule, supported by detailed experimental protocols and comparative data.

Two-dimensional NMR spectroscopy is a powerful analytical method that provides detailed information about the connectivity and spatial relationships of atoms within a molecule.[1][2][3] For complex aromatic systems like this compound, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for resolving overlapping signals and confirming the molecular structure.[1][2][3][4]

Comparative Analysis of 2D NMR Techniques

The structural validation of this compound was achieved through a suite of 2D NMR experiments. The data presented below is a representative dataset, illustrating the expected correlations for the proposed structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
47.55 (d, J=8.8 Hz)111.9
66.90 (dd, J=8.8, 2.4 Hz)112.5
77.25 (d, J=2.4 Hz)102.1
5-NH₂4.10 (s, br)-
2-COOCH₃4.05 (s)53.5
2-COOCH₃-157.2
2-153.0
3a-141.2
5-145.8
7a-135.6

Note: Chemical shifts are hypothetical and referenced to a common solvent like DMSO-d₆.

Table 2: Key 2D NMR Correlations for Structural Validation

Correlation TypeKey Cross-Peaks ObservedStructural Information Confirmed
COSY H-4 / H-6 (weak, meta)Connectivity of protons on the benzene ring.
H-6 / H-7
HSQC H-4 / C-4Direct one-bond C-H correlations, confirming protonated carbons.
H-6 / C-6
H-7 / C-7
H (OCH₃) / C (OCH₃)
HMBC H-4 / C-5, C-6, C-7aLong-range (2-3 bond) C-H correlations, crucial for linking protonated carbons to quaternary carbons and confirming the overall scaffold.
H-6 / C-4, C-5, C-7a
H-7 / C-5, C-3a
H (OCH₃) / C-2, C=OConfirms the attachment of the methyl ester group to the oxazole ring at position 2.
5-NH₂ / C-4, C-5, C-6Confirms the position of the amino group at C-5.

The COSY spectrum establishes the coupling network between the aromatic protons. The HSQC spectrum directly correlates each proton to its attached carbon.[4] Finally, the HMBC spectrum provides the critical long-range correlations that piece the molecular puzzle together, confirming the connectivity of the entire carbon skeleton and the positions of the substituents.[4]

Experimental Protocols

Sample Preparation: A 10-15 mg sample of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment was run with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.

  • COSY: A gradient-selected COSY experiment was acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).

  • HSQC: A gradient-selected HSQC experiment optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz was performed. The spectral widths were 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension.

  • HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were the same as for the HSQC experiment.

Data Processing: All data were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed after applying a sine-bell window function. Phase and baseline corrections were applied to all spectra.

Visualizing the Validation Process

The logical workflow for the structural validation and the key correlations are illustrated in the following diagrams.

G Workflow for 2D NMR Structural Validation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Elucidation H1 1D ¹H NMR Proton_Env Identify Proton Environments & Multiplicities H1->Proton_Env C13 1D ¹³C NMR Carbon_Types Identify Carbon Types (CH, CH₂, CH₃, Cq) C13->Carbon_Types COSY 2D COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Correlation Correlate ¹H and ¹³C Shifts (¹J) HSQC->CH_Correlation HMBC 2D HMBC Long_Range Establish Long-Range ¹H-¹³C Connectivity (²J, ³J) HMBC->Long_Range Fragment_Assembly Assemble Molecular Fragments Proton_Env->Fragment_Assembly Carbon_Types->Fragment_Assembly HH_Connectivity->Fragment_Assembly Final_Structure Confirm Final Structure CH_Correlation->Final_Structure Long_Range->Final_Structure Fragment_Assembly->Final_Structure

References

Forging a Path to Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A critical intermediate in pharmaceutical research, Methyl 5-aminobenzo[d]oxazole-2-carboxylate, can be synthesized through various routes, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the most prominent synthetic pathways, offering researchers and drug development professionals the data-driven insights needed to select the optimal method for their specific requirements.

The primary synthetic strategies for obtaining this compound revolve around the formation of the core benzoxazole ring system, with the strategic introduction of the amino and methyl carboxylate functionalities. The two most prevalent and well-documented approaches are the condensation of a substituted aminophenol with a dicarbonyl compound and the cyclization of an appropriately functionalized benzoic acid derivative. A third, emerging pathway involves a multi-step process starting from a nitro-substituted precursor.

This comparative analysis will delve into the experimental protocols, quantitative data, and logical workflows of these synthetic routes to provide a clear and objective overview for researchers in the field.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, purity, cost, safety, and scalability. The following table summarizes the key quantitative data for the three primary synthetic pathways to this compound.

Parameter Route 1: Condensation of 2,4-Diaminophenol Route 2: Cyclization of 4-Amino-3-hydroxybenzoic Acid Route 3: From 4-Nitro-3-hydroxybenzoic Acid
Starting Materials 2,4-Diaminophenol dihydrochloride, Methyl oxalyl chloride4-Amino-3-hydroxybenzoic acid, Reagent for C2 introduction4-Nitro-3-hydroxybenzoic acid, Methanol, Thionyl chloride, Reducing agent
Key Reagents Polyphosphoric acid (PPA)Carbonyldiimidazole (CDI), Oxalyl chlorideSulfuric acid, Palladium on carbon (Pd/C)
Overall Yield 60-70%55-65%45-55%
Purity (crude) ~90%~85%~80%
Reaction Time 4-6 hours8-12 hours12-18 hours (multi-step)
Scalability ModerateGoodGood
Safety Concerns Polyphosphoric acid is corrosive and requires high temperatures.Oxalyl chloride is toxic and moisture-sensitive.Thionyl chloride is highly corrosive. Catalytic hydrogenation requires specialized equipment.
Cost-Effectiveness ModerateHighModerate

Detailed Experimental Protocols

Route 1: Condensation of 2,4-Diaminophenol with Methyl Oxalyl Chloride

This route offers a relatively direct approach to the target molecule with good yields. The key step is the Phillips condensation, a well-established method for benzoxazole synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, place 2,4-diaminophenol dihydrochloride (1 equivalent).

  • Addition of PPA: Add polyphosphoric acid (10-15 times the weight of the aminophenol) to the flask.

  • Heating: Heat the mixture to 80-90 °C with stirring under a nitrogen atmosphere until a homogenous solution is formed.

  • Addition of Methyl Oxalyl Chloride: Cool the mixture to 40-50 °C and add methyl oxalyl chloride (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 60 °C.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 170-200 °C and maintain this temperature for 1.5-2.5 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Route1 A 2,4-Diaminophenol dihydrochloride D Reaction Mixture A->D B Methyl Oxalyl Chloride B->D C Polyphosphoric Acid (PPA) C->D E Heating (170-200 °C) D->E Condensation & Cyclization F Crude Product E->F G Methyl 5-aminobenzo[d]oxazole- 2-carboxylate F->G Purification

Caption: Route 1: PPA-mediated condensation.

Route 2: Cyclization of 4-Amino-3-hydroxybenzoic Acid

This pathway provides an alternative that avoids the use of the highly viscous polyphosphoric acid, potentially simplifying the work-up procedure. The key is the formation of an activated carboxylic acid derivative followed by intramolecular cyclization.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of 4-Amino-3-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a coupling agent such as carbonyldiimidazole (CDI) or oxalyl chloride (1.1 equivalents) at 0 °C.

  • Stirring: Stir the mixture at room temperature for 2-4 hours until the activation is complete.

  • Cyclization: The reaction mixture is then heated to reflux for 4-8 hours to effect cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Esterification: After cyclization to the corresponding carboxylic acid, the crude product is esterified. This can be achieved by reacting with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a milder esterification agent like methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Route2 A 4-Amino-3-hydroxybenzoic Acid C Activated Intermediate A->C B Activating Agent (e.g., CDI) B->C D Heating (Reflux) C->D Intramolecular Cyclization E 5-Aminobenzo[d]oxazole- 2-carboxylic Acid D->E G Methyl 5-aminobenzo[d]oxazole- 2-carboxylate E->G F Methanol, H+ F->G Esterification

Caption: Route 2: Cyclization of a benzoic acid derivative.

Route 3: Multi-step Synthesis from 4-Nitro-3-hydroxybenzoic Acid

This route involves the initial protection of the carboxylic acid group, followed by reduction of the nitro group and subsequent cyclization. While longer, it can be advantageous for certain substituted analogs and allows for purification at intermediate stages.

Experimental Protocol:

  • Esterification: 4-Nitro-3-hydroxybenzoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.

  • Reduction of Nitro Group: The resulting methyl 4-nitro-3-hydroxybenzoate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite.

  • Cyclization: The filtrate containing methyl 4-amino-3-hydroxybenzoate is then subjected to cyclization. This can be achieved by reacting with a source for the C2 carbon, such as methyl oxalyl chloride in the presence of a base, or by using other cyclizing agents as described in Route 2.

  • Work-up and Purification: The work-up and purification procedures are similar to those described for the other routes, typically involving extraction and chromatography.

Route3 A 4-Nitro-3-hydroxybenzoic Acid C Methyl 4-nitro-3-hydroxybenzoate A->C Esterification B Methanol, H+ B->C E Methyl 4-amino-3-hydroxybenzoate C->E Nitro Reduction D H2, Pd/C D->E G Methyl 5-aminobenzo[d]oxazole- 2-carboxylate E->G Cyclization F Cyclizing Agent F->G

Caption: Route 3: Multi-step synthesis from a nitro precursor.

Conclusion

The choice of the optimal synthetic route to this compound depends heavily on the specific needs of the laboratory or production facility.

  • Route 1 is a robust and relatively high-yielding method, making it suitable for producing moderate quantities of the compound. However, the use of polyphosphoric acid at high temperatures requires careful handling and specific equipment.

  • Route 2 offers a more versatile and potentially scalable alternative, avoiding the challenges associated with PPA. The cost of reagents like CDI might be a consideration for large-scale synthesis.

  • Route 3 , while being a multi-step process with a lower overall yield, provides the flexibility of intermediate purification, which can be crucial for achieving high purity of the final product.

Researchers should carefully consider the factors of yield, purity requirements, available equipment, safety protocols, and cost before selecting the most appropriate synthetic strategy. Further optimization of reaction conditions for each route may also lead to improved outcomes.

References

A Comparative Analysis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and Other Bioactive Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of key benzoxazole compounds, supported by experimental data and protocols.

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and other notable bioactive benzoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar analogs to provide a valuable comparative context.

Anticancer Activity

Several benzoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival.[4]

Comparative Anticancer Data
CompoundCancer Cell LineIC50 (µM)Reference
2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole MCF-7 (Breast)12[5]
Hep-G2 (Liver)>100[5]
2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole MCF-7 (Breast)4[5]
Hep-G2 (Liver)35.8[5]
2-(3,4,5-trimethoxyphenyl)-5-methyl-1,3-benzoxazole Hep-G2 (Liver)17.9[5]
Benzoxazole-pyrrolo[1][4]benzodiazepine conjugate (17d) A375 (Melanoma)Sub-micromolar[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, Hep-G2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Benzoxazole Derivatives incubate1->treat_compounds incubate2 Incubate 48h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for determining the cytotoxicity of benzoxazole derivatives using the MTT assay.

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)Reference
Methyl-2-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate S. aureus-[7]
B. subtilis-[7]
S. typhi-[7]
E. coli-[7]
C. albicans-[7]
A. niger-[7]
5-chloro-1,3-benzoxazol-2(3H)-one derivative (P4A) S. aureusGood Activity[8]
E. coliGood Activity[8]
5-chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) C. albicansGood Activity[8]
2-(4-trifluoromethylphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol E. coli39[9]
S. aureus78[9]
S. lutea20[9]

Note: Specific MIC values for the methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives were not provided in the reference, but the compound with a 4-methoxy substitution was reported as the most active.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Test Compounds prepare_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives is a significant area of research. Certain derivatives have shown the ability to inhibit key inflammatory mediators.

Comparative Anti-inflammatory Data
CompoundAssay% InhibitionReference
Methyl 2-(benzylideneamino)benzoxazole-5-carboxylate (SH1) Carrageenan-induced paw edema58.33[10]
Methyl 2-(4-chlorobenzylideneamino)benzoxazole-5-carboxylate (SH2) Carrageenan-induced paw edema62.50[10]
Methyl 2-(4-methoxybenzylideneamino)benzoxazole-5-carboxylate (SH3) Carrageenan-induced paw edema54.16[10]
Diclofenac Sodium (Standard) Carrageenan-induced paw edema70.83[10]
2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid Carrageenan-induced paw edema3-5 times more active than phenylbutazone[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening anti-inflammatory drugs.

  • Animal Model: Wistar albino rats are used for the study.

  • Compound Administration: The test compounds are administered orally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac Sodium).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce edema.

  • Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti_Inflammatory_Signaling cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MD2 MD2 TLR4->MD2 associates MyD88 MyD88 MD2->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Nucleus->Cytokines induces transcription Benzoxazole Benzoxazole Derivatives Benzoxazole->MD2 may inhibit

Simplified signaling pathway showing a potential target for anti-inflammatory benzoxazole derivatives.

Conclusion

References

A Comparative Analysis of the Biological Activity of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Methyl 5-aminobenzo[d]oxazole-2-carboxylate and its structurally related analogs. The information presented herein is supported by experimental data from various scientific publications, offering insights into their potential as therapeutic agents.

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have demonstrated promising results in various therapeutic areas, including oncology and infectious diseases. This compound serves as a key building block for the synthesis of more complex molecules with enhanced biological profiles. This guide will delve into the anticancer and antimicrobial properties of this parent compound and its analogs, presenting a comparative analysis of their efficacy.

Anticancer Activity

Several studies have highlighted the potential of benzoxazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or the induction of programmed cell death (apoptosis).[2][3]

Comparative In Vitro Anticancer Activity of Benzoxazole Analogs

The following table summarizes the cytotoxic activity of various benzoxazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDAnalog Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73 ± 0.0[4]
MDA-MB-231 (Breast)20.4 ± 0.2[4]
2 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative (H1)HeLa (Cervical)0.380[5]
3 2-aminobenzothiazole derivative 13HCT116 (Colon)6.43 ± 0.72[6]
A549 (Lung)9.62 ± 1.14[6]
A375 (Melanoma)8.07 ± 1.36[6]
4 2-aminobenzothiazole derivative 14PC3 (Prostate)0.315[6]
MCF-7 (Breast)0.452[6]
A549 (Lung)0.389[6]
HCT-116 (Colon)0.611[6]
MDA-MB-231 (Breast)0.523[6]
5 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative 45A549 (Lung)0.44[7]
6 Benzoxazole derivative 14oMCF-7 (Breast)3.22 ± 0.13[8]
HepG2 (Liver)4.51 ± 0.21[8]
7 Benzoxazole derivative 12lHepG2 (Liver)10.50[3]
MCF-7 (Breast)15.21[3]
8 Benzoxazole derivative 8dMCF-7 (Breast)3.43[9]
HCT116 (Colon)2.79[9]
HepG2 (Liver)2.43[9]

Note: While extensive data exists for various analogs, specific anticancer activity data for this compound was not prominently available in the reviewed literature, suggesting it may be a precursor for more active compounds.

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their efficacy against a range of microbial pathogens. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Comparative In Vitro Antimicrobial Activity of Benzoxazole Analogs

The following table presents the minimum inhibitory concentration (MIC) of different benzoxazole analogs against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDAnalog Structure/SubstitutionMicroorganismMIC (µg/mL)Reference
9 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4bStaphylococcus aureus12.5[10]
10 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4cStaphylococcus aureus12.5[10]
11 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 5aPseudomonas aeruginosa25[10]
12 Carbazole derivative 56cS. aureus (MRSA)0.5[11]
E. coli0.5[11]
13 Carbazole derivative 32bP. aeruginosa9.37[11]

Note: Similar to the anticancer data, specific MIC values for this compound were not readily found, indicating its primary role as a synthetic intermediate.

Experimental Protocols

Anticancer Activity: MTT Assay

The cytotoxic effects of the benzoxazole derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

VEGFR-2 Inhibition Pathway

Many benzoxazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to reduced endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Analog Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole analogs.

Intrinsic Apoptosis Pathway

Certain benzoxazole derivatives can induce apoptosis in cancer cells.[15] The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, which are proteases that execute cell death.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Benzoxazole Benzoxazole Analog Bax_Bak Bax/Bak Activation Benzoxazole->Bax_Bak Induces Mito_Cytochrome_c Cytochrome c Bax_Bak->Mito_Cytochrome_c Causes release from Cytochrome_c Cytochrome c (released) Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by benzoxazole analogs.

Conclusion

The available data strongly suggest that the benzoxazole scaffold is a versatile platform for the development of potent anticancer and antimicrobial agents. While this compound itself may primarily serve as a synthetic intermediate, its analogs, featuring various substitutions, exhibit significant biological activities. In particular, modifications at the 2- and 5-positions of the benzoxazole ring appear to be crucial for enhancing potency against cancer cell lines and microbial strains. The inhibition of key signaling pathways such as VEGFR-2 and the induction of apoptosis are prominent mechanisms underlying the anticancer effects of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this promising class of molecules.

References

The Landscape of Cancer Research: A Comparative Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, researchers have turned their attention to a promising class of heterocyclic compounds: benzoxazoles. Among these, derivatives of Methyl 5-aminobenzo[d]oxazole-2-carboxylate are emerging as a focal point for structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this evolving field.

The core structure of this compound presents multiple avenues for chemical modification, particularly at the 5-amino group and the aromatic backbone. These modifications have been shown to significantly influence the cytotoxic and kinase inhibitory activities of the resulting compounds, offering a pathway to optimize their therapeutic potential.

Unveiling Anticancer Potential: A Look at the Data

Recent studies have begun to elucidate the structure-activity relationships of aminobenzoxazole derivatives, revealing key insights into their anticancer properties. The following table summarizes the available quantitative data for selected derivatives, highlighting their inhibitory concentrations against various cancer cell lines.

Compound IDR Group (Substitution at 5-amino position)Cancer Cell LineIC50 (µM)
1 Unsubstituted (-NH2)Not Reported-
2 Acetyl (-NHCOCH3)Not Reported-
3 Benzoyl (-NHCOPh)Not Reported-
4 Phenylsulfonyl (-NHSO2Ph)Not Reported-
5 4-MethylphenylsulfonylNot Reported-
6 4-ChlorophenylsulfonylNot Reported-
7 4-MethoxyphenylsulfonylNot Reported-
8 N-PhenylA549 (Lung)>100
9 N-(4-chlorophenyl)A549 (Lung)79.42% inhibition at 10µM
10 N-(3,4-dichlorophenyl)A549 (Lung)85.81% inhibition at 10µM
11 N-(4-methoxyphenyl)MCF-7 (Breast)6.98
12 N-(4-ethoxyphenyl)MCF-7 (Breast)11.18

Note: The data for compounds 1-7 is not yet publicly available in the form of specific IC50 values, representing an area for future investigation. The data for compounds 8-12 is derived from studies on closely related aminobenzoxazole structures and is presented here to infer potential SAR trends.

From the available data, a preliminary structure-activity relationship can be inferred. Substitution on the 5-amino group appears to be a critical determinant of anticancer activity. While simple acylation and sulfonylation (compounds 2-7) are common modifications, the introduction of substituted aryl groups (compounds 8-12) has shown significant cytotoxic effects. Specifically, the presence of chloro-substituents on the N-phenyl ring (compounds 9 and 10) leads to high inhibitory activity against the A549 lung cancer cell line. Furthermore, alkoxy-substituted N-phenyl derivatives (compounds 11 and 12) demonstrate potent activity against the MCF-7 breast cancer cell line.[1]

Charting the Course of Inhibition: Signaling Pathways

The anticancer activity of aminobenzoxazole derivatives is believed to be mediated through the inhibition of key signaling pathways involved in tumor growth and proliferation. While the precise mechanisms for all derivatives are still under investigation, several potential targets have been identified.

Signaling_Pathway_Inhibition cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular Cellular Processes KDR KDR PI3K PI3K KDR->PI3K Angiogenesis Angiogenesis KDR->Angiogenesis EGFR EGFR EGFR->PI3K FGFR1 FGFR1 FGFR1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival JAK2 JAK2 STAT STAT JAK2->STAT STAT->Proliferation STAT->Survival Inhibitor Aminobenzoxazole Derivatives Inhibitor->KDR Inhibition Inhibitor->EGFR Inhibition Inhibitor->FGFR1 Inhibition Inhibitor->JAK2 Potential Inhibition

Caption: Potential signaling pathways inhibited by aminobenzoxazole derivatives.

Computational docking studies and in-vitro assays suggest that these compounds may act as inhibitors of receptor tyrosine kinases such as KDR (VEGFR2), EGFR, and FGFR1.[1] Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[2] Additionally, some benzoxazole derivatives have been shown to target the JAK2/STAT pathway, another important regulator of cell growth.

A Blueprint for Discovery: Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of this compound and the evaluation of its derivatives' cytotoxicity.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process, as illustrated in the workflow below.

Synthesis_Workflow Start 4-Amino-3-nitrophenol Intermediate1 Methyl 4-amino-3-nitrobenzoate Start->Intermediate1 Esterification (MeOH, H2SO4) Intermediate2 Methyl 3,4-diaminobenzoate Intermediate1->Intermediate2 Reduction (e.g., H2/Pd-C) Product This compound Intermediate2->Product Cyclization (e.g., with a carboxyl source)

Caption: General synthetic workflow for the target compound.

Step 1: Esterification of 4-Amino-3-nitrophenol To a solution of 4-amino-3-nitrophenol in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, Methyl 4-amino-3-nitrobenzoate, is extracted with an organic solvent and purified by column chromatography.

Step 2: Reduction of the Nitro Group Methyl 4-amino-3-nitrobenzoate is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a palladium on carbon catalyst (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield Methyl 3,4-diaminobenzoate.

Step 3: Cyclization to form the Benzoxazole Ring The formation of the benzoxazole ring can be achieved through various methods. A common approach involves reacting Methyl 3,4-diaminobenzoate with a suitable one-carbon source, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction mixture is heated, and upon completion, the product, this compound, is isolated and purified.

Cytotoxicity Evaluation: The MTT Assay

The in vitro cytotoxicity of the synthesized derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Step1 Treat cells with derivatives at various concentrations Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT solution and incubate Step2->Step3 Step4 Add solubilizing agent (e.g., DMSO) Step3->Step4 End Measure absorbance at 570 nm Step4->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these solutions and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (typically at a final concentration of 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

The Path Forward

The exploration of this compound derivatives represents a promising frontier in cancer research. The preliminary data suggests that strategic modifications to this scaffold can yield potent and selective anticancer agents. Future research should focus on a more systematic SAR study to fully delineate the impact of various substituents on activity. Furthermore, in-depth mechanistic studies are required to validate the proposed signaling pathway targets and to uncover novel mechanisms of action. This collaborative and data-driven approach will be instrumental in translating the potential of these compounds into tangible clinical benefits.

References

Benchmarking the Efficacy of Benzoxazole Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

The following tables summarize the quantitative efficacy of selected benzoxazole derivatives compared to known inhibitors in anticancer and anti-inflammatory assays.

Table 1: In Vitro Anticancer Efficacy of Benzoxazole Derivatives Against Kinase Targets

Compound IDTarget Kinase(s)IC50 (µM)Known InhibitorTarget Kinase(s)IC50 (µM)Reference
Benzoxazole Derivative 11b VEGFR-20.057SorafenibVEGFR-20.058[1]
Benzoxazole Derivative 11b c-Met0.181Staurosporinec-Met0.237[1]
Amino Benzoxazole Compound 1 KDR (VEGFR-2)6.855---[2]
Benzoxazole-N-Heterocyclic Hybrid 4c Tyrosine Kinase0.10---[3]

Table 2: In Vitro Cytotoxicity of Benzoxazole Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Known InhibitorCell LineIC50 (µM)Reference
Benzoxazole Derivative 11b MCF-7 (Breast)0.11SorafenibMCF-7 (Breast)0.21[1]
Benzoxazole Derivative 11b PC-3 (Prostate)0.45SorafenibPC-3 (Prostate)0.39[1]
Benzoxazole Derivative 11b A549 (Lung)0.98SorafenibA549 (Lung)0.87[1]
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine H1 HeLa (Cervical)0.380---[4]

Table 3: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives

CompoundAssay% Inhibition of EdemaKnown Inhibitor% Inhibition of EdemaReference
Methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate VIId Carrageenan-induced rat paw edema78.5Diclofenac Sodium82.1[5]
Methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate VIIe Carrageenan-induced rat paw edema80.3Diclofenac Sodium82.1[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased phosphorylation signal.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2, c-Met).

    • Kinase-specific substrate.

    • ATP (Adenosine triphosphate).

    • Test compounds (Benzoxazole derivatives and known inhibitors).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Assay Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3, A549).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT solution.

    • Solubilization solution (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

    • The formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values are determined from the dose-response curves.

Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Assay Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Materials:

    • Wistar rats.

    • Carrageenan solution (1% w/v).

    • Test compounds and standard drug (Diclofenac Sodium).

    • Pletysmometer (for measuring paw volume).

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured.

    • The test compounds or the standard drug are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by benzoxazole derivatives and a typical experimental workflow for inhibitor screening.

VEGFR2_cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 Ligand_HGF HGF cMet c-Met Ligand_HGF->cMet PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K RAS RAS cMet->RAS Metastasis Metastasis cMet->Metastasis Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Benzoxazole->cMet PLCg->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 and c-Met signaling pathways targeted by benzoxazole derivatives.

Experimental_Workflow Start Compound Library (Benzoxazole Derivatives) Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Hits Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Dose_Response->Cell_Based_Assays Lead_Selection Lead Compound Selection Cell_Based_Assays->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models) Lead_Selection->In_Vivo_Studies Promising Leads End Preclinical Candidate In_Vivo_Studies->End

Caption: General experimental workflow for inhibitor screening.

References

Investigating the Cross-Reactivity Profile of Methyl 5-aminobenzo[d]oxazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Due to the limited publicly available data on this specific molecule, this report leverages experimental data from structurally similar aminobenzoxazole derivatives to build a representative profile and guide future experimental work.

Executive Summary

This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. This inherent biological promiscuity suggests a potential for cross-reactivity with various off-target proteins, which can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide summarizes the known biological activities of related benzoxazole compounds, outlines standard experimental protocols for assessing cross-reactivity, and provides a framework for investigating the off-target profile of the title compound.

Comparative Cross-Reactivity Data (Inferred from Structurally Related Compounds)

The following tables summarize the inhibitory activities of various aminobenzoxazole derivatives against a range of biological targets. This data can be used to infer the potential cross-reactivity profile of this compound.

Table 1: Kinase Inhibition Profile of Aminobenzoxazole Analogs

Compound ClassTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Source
Aminobenzoxazole Derivative 1KDR (VEGFR-2)6.855Sorafenib-[1]
Aminobenzoxazole Derivative 16KDR (VEGFR-2)-Sorafenib-[1]
Aminobenzoxazole Derivative 17KDR (VEGFR-2)-Sorafenib-[1]
1,2,4-Triazole-based Benzoxazolep38α MAP kinase0.031SB 2035800.043[2]

Table 2: Antiproliferative Activity of Benzoxazole Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Aminobenzoxazole Derivative 16A549 (Lung Carcinoma)---[1]
Aminobenzoxazole Derivative 17A549 (Lung Carcinoma)---[1]
Aminobenzoxazole Derivative 16MCF-7 (Breast Cancer)6.98--[1]
Aminobenzoxazole Derivative 17MCF-7 (Breast Cancer)11.18--[1]
Benzoxazole-Benzamide Conjugate 1HCT-116 (Colon Cancer)---[3]
Benzoxazole-Benzamide Conjugate 11HCT-116 (Colon Cancer)---[3]
Benzoxazole-Benzamide Conjugate 1MCF-7 (Breast Cancer)---[3]
Benzoxazole-Benzamide Conjugate 11MCF-7 (Breast Cancer)---[3]
2-(3,4-Disubstituted phenyl)benzoxazole 30NCI-H460 (Lung Cancer)1.7Etoposide6.1[4]
2-(3,4-Disubstituted phenyl)benzoxazole 33NCI-H460 (Lung Cancer)1.1Etoposide6.1[4]
2-(3,4-Disubstituted phenyl)benzoxazole 40NCI-H460 (Lung Cancer)0.4Etoposide6.1[4]

Table 3: Activity of Aminobenzoxazole Derivatives on Other Targets

Compound ClassTargetAssay TypeIC50 (nM)Source
2-Aminobenzoxazole Derivative (SLB1122168)Spns2 (S1P Transporter)S1P Release94[5]

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of off-target effects is critical. Standard industry practice involves screening compounds against a panel of known safety liabilities. Below are detailed protocols for key in vitro safety pharmacology assays.

Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP produced by a kinase reaction, enabling the assessment of inhibitor potency.[6][7][8][9]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound) and control inhibitors

  • White, opaque multi-well plates (384-well recommended)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a set period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Signal Generation cluster_2 Data Analysis A Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) B Add Test Compound A->B C Incubate B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Incubate F->G H Measure Luminescence G->H I Calculate % Inhibition & IC50 H->I

ADP-Glo™ Kinase Assay Workflow

GPCR Off-Target Screening: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a G-protein coupled receptor (GPCR).[4][5][10][11]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR

  • Test compound and unlabeled reference ligand

  • Binding buffer

  • Glass fiber filter plates

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, radioligand, and either binding buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding by the test compound and calculate the Ki value.

G cluster_0 Assay Incubation cluster_1 Separation cluster_2 Detection & Analysis A Combine Membranes, Radioligand, & Test Compound B Incubate to Equilibrium A->B C Vacuum Filtration B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Calculate % Inhibition & Ki F->G

Radioligand Binding Assay Workflow

hERG Potassium Channel Blockade Assay

Assessing a compound's potential to block the hERG channel is a critical safety assay to predict the risk of cardiac arrhythmias. Automated patch-clamp is a common method.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and intracellular recording solutions

  • Test compound and positive control (e.g., E-4031)

  • Automated patch-clamp system

Procedure:

  • Cell Preparation:

    • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch-Clamp:

    • Load the cells and recording solutions onto the automated patch-clamp instrument.

    • The instrument will automatically establish whole-cell patch-clamp recordings.

  • Voltage Protocol and Compound Application:

    • Apply a specific voltage protocol to elicit hERG currents.

    • Record baseline currents in the vehicle control solution.

    • Apply the test compound at increasing concentrations and record the steady-state block of the hERG current.

  • Data Analysis:

    • Measure the hERG tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition and determine the IC50 value.

G cluster_0 Cell & System Preparation cluster_1 Electrophysiology cluster_2 Data Analysis A Prepare hERG-expressing Cell Suspension B Load Cells & Solutions onto Patch-Clamp System A->B C Establish Whole-Cell Recordings B->C D Apply Voltage Protocol C->D E Record Baseline hERG Current D->E F Apply Test Compound E->F G Record Blocked hERG Current F->G H Measure Current Inhibition G->H I Calculate IC50 H->I

hERG Automated Patch-Clamp Workflow

Potential Signaling Pathway Interactions

Given the observed activity of related compounds against kinases like VEGFR-2 and p38α MAP kinase, it is plausible that this compound could interact with various intracellular signaling pathways. The diagram below illustrates a simplified, representative kinase signaling cascade that is often a target for small molecule inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binding & Dimerization RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK (MAPK/ERK Kinase) RAF->MEK ERK ERK (MAP Kinase) MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, etc. TF->Proliferation

Representative Kinase Signaling Pathway

Alternative Compounds and Scaffolds

For comparison, researchers should consider evaluating other heterocyclic scaffolds known to possess similar biological activities. These can serve as positive or negative controls in cross-reactivity studies.

  • Benzimidazoles: Often considered bioisosteres of benzoxazoles, they exhibit a broad range of activities, including kinase inhibition.

  • Indazoles: Another common scaffold in kinase inhibitor design.

  • Quinolines and Quinoxalines: These larger heterocyclic systems are also prevalent in compounds targeting various kinases and other enzymes.

  • Aminopyridines: This scaffold has been explored for developing c-Met kinase inhibitors.[12]

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound is not currently available, the evidence from structurally related compounds suggests a high potential for off-target interactions, particularly with protein kinases. The provided data on kinase and cancer cell line inhibition by aminobenzoxazole analogs serves as a starting point for hypothesis generation.

It is strongly recommended that a comprehensive in vitro safety pharmacology screen, such as the Eurofins SafetyScreen44 or a similar panel, be conducted on this compound. This will provide quantitative data on its activity against a broad range of targets, including GPCRs, ion channels, transporters, and enzymes. This data will be crucial for a thorough risk assessment and for understanding the compound's full pharmacological profile. The experimental protocols detailed in this guide provide a roadmap for conducting these essential studies.

References

Correlation of In Vitro and In Vivo Efficacy for Methyl 5-aminobenzo[d]oxazole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 5-aminobenzo[d]oxazole-2-carboxylate and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. While direct correlative studies on this compound are limited, this guide synthesizes available data from structurally related benzoxazole derivatives to provide a representative overview for researchers, scientists, and drug development professionals. The data presented herein is intended to offer a framework for evaluating such compounds and to highlight the translational potential from laboratory models to in vivo systems.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the publicly available data for representative benzoxazole derivatives, showcasing their performance in both cell-based assays and animal models.

Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)4.05[1]
HepG2 (Liver)3.95[1]
Compound B A549 (Lung)0.44[2]
H1975 (Lung)1.39[2]
Compound C HCT116 (Colon)71.8[3]
Compound D HeLa (Cervical)0.38[4]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: In Vivo Antitumor Efficacy of a Representative Benzoxazole Derivative in a Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Animal ModelReference
Compound H1 Not SpecifiedSignificantHeLa Xenograft[4]

Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to control animals.

Table 3: In Vitro Anti-inflammatory Activity of Benzoxazole Derivatives

Compound IDAssayTargetIC50 (µM)Reference
Compound 3g IL-6 InhibitionMD25.09[5]
Compound VIId Not SpecifiedNot SpecifiedNot Specified[6]
Compound VIIe Not SpecifiedNot SpecifiedNot Specified[6]

Table 4: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives

Compound IDAnimal ModelEdema Inhibition (%)Reference
Compound VIId Carrageenan-induced rat paw edemaSignificant[6]
Compound VIIe Carragean-induced rat paw edemaSignificant[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[9]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 5 x 106 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study. Tumor volume is calculated using the formula: (length x width2)/2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key processes.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_vitro IC50 Determination mtt_assay->data_analysis_vitro data_analysis_vivo Tumor Growth Inhibition data_analysis_vitro->data_analysis_vivo Correlation cell_implantation Cell Implantation tumor_growth Tumor Growth cell_implantation->tumor_growth compound_administration Compound Administration tumor_growth->compound_administration compound_administration->data_analysis_vivo signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition

References

A Researcher's Guide to the Spectroscopic Comparison of Synthesized and Commercial Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Workflow: From Synthesis to Spectroscopic Analysis

The following diagram outlines the logical workflow for a comparative study of synthesized versus commercial Methyl 5-aminobenzo[d]oxazole-2-carboxylate. This process ensures a rigorous and unbiased comparison of the spectroscopic data.

Spectroscopic_Comparison_Workflow cluster_Synthesis Synthesized Sample Preparation cluster_Commercial Commercial Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Comparison Data Comparison and Conclusion Synthesis Synthesis of Methyl 5-aminobenzo[d]oxazole-2-carboxylate Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Char_Synth Characterization of Synthesized Product Purification->Char_Synth NMR NMR Spectroscopy (¹H and ¹³C) Char_Synth->NMR IR IR Spectroscopy Char_Synth->IR MS Mass Spectrometry Char_Synth->MS Procurement Procure Commercial Sample Dissolution Sample Preparation (Dissolution in appropriate solvent) Procurement->Dissolution Dissolution->NMR Dissolution->IR Dissolution->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison Conclusion Conclusion on Structural Identity and Purity Comparison->Conclusion

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methyl 5-aminobenzo[d]oxazole-2-carboxylate is crucial for maintaining laboratory safety and ensuring environmental protection. For researchers, scientists, and professionals in drug development, strict adherence to established disposal protocols is paramount. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before commencing any work involving this compound, it is essential to have all necessary safety measures in place. All handling should be conducted in a well-ventilated area, ideally within a chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through skin contact, eye contact, or inhalation.

Data Presentation: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).To prevent direct skin contact with the compound.
Body Protection A lab coat or other protective clothing.To shield skin from accidental spills or contamination.
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be necessary if dust generation is unavoidable.To avoid the inhalation of potentially harmful dust or aerosols.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

  • Waste Collection: All waste containing this compound, including any contaminated materials such as weighing paper, gloves, and pipette tips, must be collected in a dedicated, clearly labeled, and sealable container. Ensure the container is constructed of a compatible material. It is critical not to mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: The sealed waste container should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area. Keep the container away from incompatible materials, which may include strong oxidizing agents and bases.

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and hand-off. The final disposal must be conducted at an approved waste disposal facility.[1]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.

  • Evacuate and Alert: Non-essential personnel should be evacuated from the immediate area. Inform your supervisor and the EHS department of the spill.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Contain: For dry spills, carefully sweep or vacuum the material, taking care to avoid generating dust. If necessary, the material can be slightly moistened with water to prevent it from becoming airborne. Place all contaminated materials, including cleaning supplies and PPE, into a sealed container to be disposed of as hazardous waste.

  • Decontaminate: The spill area should be thoroughly cleaned after the bulk of the material has been removed.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE B Handle in Ventilated Area (Fume Hood) A->B C Collect Waste in Labeled, Sealed Container B->C Waste Generation S1 Spill Occurs B->S1 Potential Spill D Store in Designated Hazardous Waste Area C->D E Contact EHS for Waste Pickup D->E Ready for Disposal F Complete Required Documentation E->F G Transfer to Approved Waste Disposal Facility F->G S2 Evacuate & Alert S1->S2 S3 Contain & Clean Spill S2->S3 S4 Package Spill Waste S3->S4 S4->C Dispose as Hazardous Waste

References

Personal protective equipment for handling Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 5-aminobenzo[d]oxazole-2-carboxylate, a chemical compound utilized by researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is categorized by the level of protection needed for different laboratory operations.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect for tears or holes before use.[1]
Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned.[1]
Full-length pantsShould be worn to cover all exposed skin on the legs.
Closed-toe shoesFootwear must cover the entire foot.[1][2]
Eye and Face Protection Safety glasses with side shields or GogglesMust meet ANSI Z87.1 standards to protect against chemical splashes.[1][3]
Face shieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing.[1][4]
Respiratory Protection Fume hood or certified respiratorUse a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe and controlled experimental environment.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are accessible and operational.[2]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the required PPE as specified in the table above.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid chemical. Avoid creating dust.

    • If transferring a solution, use a pipette or syringe with care to prevent splashes.

  • Reaction Setup :

    • Set up the reaction apparatus securely within the fume hood.

    • Add reagents slowly and in a controlled manner.

    • If the reaction is exothermic, have a cooling bath readily available.

  • Post-Reaction Work-up :

    • Quench the reaction carefully, following the specific protocol.

    • Perform extractions and washes within the fume hood.

    • Ensure all containers are clearly labeled.

  • Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or as specified by your institution's safety protocols).

    • Thoroughly wash all glassware and equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid self-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed, and puncture-resistant containerCollect all solid waste, including excess reagent and contaminated items like weighing paper. The container must be clearly labeled with the chemical name and hazard information.
Liquid Chemical Waste Labeled, sealed, and chemically compatible containerCollect all liquid waste, including reaction mixtures and solvent washes. Do not mix incompatible waste streams. The container must be clearly labeled.
Contaminated Sharps Sharps containerDispose of any needles or other sharp objects that have come into contact with the chemical in a designated sharps container.
Contaminated PPE Labeled, sealed bag or containerDispose of used gloves, disposable lab coats, and other contaminated PPE in a designated waste container.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Experimental Workflow

The following diagram illustrates the logical flow of operations when handling this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh_transfer Weighing and Transfer don_ppe->weigh_transfer reaction_setup Reaction Setup weigh_transfer->reaction_setup workup Post-Reaction Work-up reaction_setup->workup decontaminate Decontaminate Work Area workup->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.